molecular formula C27H48O B15599839 Epicoprostanol-d5

Epicoprostanol-d5

カタログ番号: B15599839
分子量: 393.7 g/mol
InChIキー: QYIXCDOBOSTCEI-AQNUQCFSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epicoprostanol-d5 is a useful research compound. Its molecular formula is C27H48O and its molecular weight is 393.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H48O

分子量

393.7 g/mol

IUPAC名

(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D

InChIキー

QYIXCDOBOSTCEI-AQNUQCFSSA-N

製品の起源

United States

Foundational & Exploratory

Epicoprostanol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of Epicoprostanol-d5 for Researchers, Scientists, and Drug Development Professionals.

This compound is the deuterium-labeled form of epicoprostanol (B1214048), a saturated sterol. It serves as a crucial internal standard for quantitative analysis, particularly in mass spectrometry-based methods, and as a tracer in metabolic research.[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on experimental protocols relevant to its use.

Chemical Identity and Structure

This compound is systematically named 5β-Cholestan-3α-ol-d5. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. A common commercially available form is 5β-Cholestan-3α-ol-2,2,3,4,4-d5, where the deuterium atoms are located on the A-ring of the steroid nucleus. This specific labeling provides a distinct mass shift, essential for its use as an internal standard in mass spectrometry.

The core structure is that of cholestanol, a fully saturated derivative of cholesterol, with the A/B rings in a cis conformation (5β) and the hydroxyl group at the C-3 position in an axial (α) orientation.

Below is a diagram of the chemical structure of 5β-Cholestan-3α-ol-2,2,3,4,4-d5.

Caption: Chemical structure of Epicoprostanol (5β-Cholestan-3α-ol). In the d5 variant, deuterium atoms replace hydrogens at positions 2, 2, 3, 4, and 4.

Physicochemical Properties

Quantitative data for Epicoprostanol and its deuterated analog are summarized in the table below. The primary difference is the molecular weight, which is higher for the deuterated version due to the presence of five deuterium atoms.

PropertyEpicoprostanolThis compound (5β-Cholestan-3α-ol-2,2,3,4,4-d5)
Molecular Formula C₂₇H₄₈OC₂₇H₄₃D₅O
Molecular Weight 388.67 g/mol 393.71 g/mol
Synonyms 5β-Cholestan-3α-ol, epi-Coprostanol5β-Cholestan-3α-ol-d5
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in chloroformSoluble in chloroform

Synthesis of this compound

While specific synthesis protocols for this compound are not widely published, a plausible synthetic route can be adapted from general methods for deuterating steroids. A representative workflow for the synthesis of 5β-Cholestan-3α-ol-d5 from a suitable starting material like 5β-cholestan-3-one is outlined below.

Synthesis_Workflow Start 5β-Cholestan-3-one Step1 Base-catalyzed H/D exchange (NaOD, D₂O) Start->Step1 Intermediate 5β-Cholestan-3-one-2,2,4,4-d4 Step1->Intermediate Step2 Stereoselective reduction (NaBD₄, EtOD) Intermediate->Step2 Product 5β-Cholestan-3α-ol-2,2,3,4,4-d5 (this compound) Step2->Product

Caption: Proposed synthesis workflow for this compound.

Representative Experimental Protocol for Synthesis

Objective: To synthesize 5β-Cholestan-3α-ol-2,2,3,4,4-d5 from 5β-cholestan-3-one.

Materials:

  • 5β-cholestan-3-one

  • Sodium deuteroxide (NaOD) in D₂O

  • Deuterium oxide (D₂O)

  • Sodium borodeuteride (NaBD₄)

  • Deuterated ethanol (B145695) (EtOD)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • H/D Exchange: 5β-cholestan-3-one is dissolved in a suitable solvent and treated with a solution of NaOD in D₂O. The mixture is stirred at room temperature for a period sufficient to allow for the exchange of the α-protons at C-2 and C-4 with deuterium. The reaction is monitored by mass spectrometry to confirm the incorporation of four deuterium atoms.

  • Work-up and Isolation: The reaction mixture is neutralized with DCl and extracted with diethyl ether. The organic layer is washed with D₂O, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the deuterated ketone intermediate (5β-cholestan-3-one-2,2,4,4-d4).

  • Reduction: The deuterated ketone is dissolved in deuterated ethanol (EtOD) and cooled in an ice bath. Sodium borodeuteride (NaBD₄) is added portion-wise. The reaction is stirred until complete, as monitored by thin-layer chromatography. This reduction stereoselectively yields the 3α-hydroxyl group.

  • Purification: The reaction is quenched by the slow addition of D₂O. The product is extracted with diethyl ether, and the combined organic extracts are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to yield pure 5β-Cholestan-3α-ol-2,2,3,4,4-d5.

Application as an Internal Standard in Fecal Sterol Analysis

This compound is primarily used as an internal standard for the quantification of epicoprostanol and other related neutral sterols in biological matrices, particularly feces, by GC-MS or LC-MS. The following is a representative protocol for the analysis of fecal neutral sterols.

Analysis_Workflow Sample Fecal Sample Spike Spike with this compound (Internal Standard) Sample->Spike Sapon Saponification (KOH in Methanol) Spike->Sapon Extract Liquid-Liquid Extraction (Hexane) Sapon->Extract Deriv Derivatization (e.g., Silylation with BSTFA) Extract->Deriv Analysis GC-MS or LC-MS Analysis Deriv->Analysis Quant Quantification (Ratio of Analyte to Internal Standard) Analysis->Quant

Caption: General workflow for fecal sterol analysis using a deuterated internal standard.

Representative Experimental Protocol for GC-MS Analysis

Objective: To quantify neutral sterols in a fecal sample using this compound as an internal standard.

Materials:

  • Lyophilized fecal sample

  • This compound internal standard solution (known concentration)

  • Methanolic potassium hydroxide (B78521) (KOH)

  • Hexane (B92381)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: A known mass of lyophilized fecal homogenate is weighed into a glass tube.

  • Internal Standard Spiking: A precise volume of the this compound internal standard solution is added to the sample.

  • Saponification: Methanolic KOH is added, and the mixture is heated (e.g., at 70°C for 1-2 hours) to hydrolyze sterol esters.

  • Extraction: After cooling, the non-saponifiable lipids (including the sterols) are extracted with hexane. The extraction is typically repeated multiple times.

  • Drying and Evaporation: The combined hexane extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized to increase volatility for GC analysis. For example, silylation is performed by adding BSTFA with 1% TMCS and heating (e.g., at 60°C for 30 minutes).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • GC Conditions (Representative):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

      • Injector Temperature: 280°C

      • Oven Program: Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min.

      • Carrier Gas: Helium

    • MS Conditions (Representative):

      • Ionization: Electron Ionization (EI) at 70 eV

      • Scan Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor: Specific ions for the derivatized analytes and the internal standard (e.g., molecular ions and characteristic fragment ions).

Data Analysis: Quantification is achieved by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is constructed using standards containing known concentrations of the analytes and a constant concentration of the internal standard.

Conclusion

This compound is an indispensable tool for researchers in the fields of clinical chemistry, environmental science, and drug metabolism. Its chemical and physical similarity to its non-labeled counterpart, combined with its distinct mass, allows for accurate and precise quantification of fecal neutral sterols and related compounds. The detailed methodologies provided in this guide, while representative, offer a solid foundation for the application of this compound in a research setting.

References

Epicoprostanol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Epicoprostanol-d5, a deuterated analog of epicoprostanol (B1214048). This document details experimental protocols for its use, particularly as an internal standard in quantitative analysis, and presents relevant biological pathway information.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of epicoprostanol (5β-cholestan-3α-ol), a stereoisomer of coprostanol. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of epicoprostanol and related sterols.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its unlabeled counterpart, epicoprostanol.

PropertyThis compoundEpicoprostanol
Synonyms 5β-Cholestan-3α-ol-d55β-Cholestan-3α-ol, epi-Coprostanol
Molecular Formula C₂₇H₄₃D₅O[1]C₂₇H₄₈O[2]
Molecular Weight 393.70 g/mol [1]388.67 g/mol [2]
Appearance White to off-white solid[1]Solid
Melting Point Not available108-112 °C[2]
Solubility Not availableSoluble in chloroform (B151607) (50 mg/mL)[2]
Purity 99.30% (HPLC)[1]≥95%
Isotopic Enrichment 99.08% (d5=95.38%, d4=4.62%)[1]Not applicable
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]Room temperature (desiccated) for 3 years[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]Not specified
CAS Number Not available for deuterated form516-92-7

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods for the quantification of fecal and plasma neutral sterols. Its physicochemical properties closely mimic those of the unlabeled analyte, allowing it to account for variations during sample preparation and analysis.[3]

Quantification of Fecal Neutral Sterols using GC-MS

This protocol outlines a general procedure for the analysis of neutral sterols in fecal samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

2.1.1. Sample Preparation and Extraction

  • Homogenization: Lyophilized fecal samples are homogenized with water.

  • Internal Standard Spiking: A known amount of this compound solution (in a suitable organic solvent like ethanol (B145695) or chloroform) is added to the homogenized sample.

  • Saponification: To hydrolyze steryl esters to free sterols, a hot saponification step is performed by adding an alkaline solution (e.g., potassium hydroxide (B78521) in ethanol) and heating.[4]

  • Extraction: The unsaponifiable fraction containing the free sterols is extracted with an organic solvent such as hexane.[4]

  • Evaporation: The organic extract is evaporated to dryness under a stream of nitrogen.

2.1.2. Derivatization

To increase volatility for GC analysis, the hydroxyl group of the sterols is derivatized to form trimethylsilyl (B98337) (TMS) ethers.[4][5]

  • The dried extract is reconstituted in a small volume of a derivatizing agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS).[6]

  • The reaction mixture is heated (e.g., at 60-70°C for 1 hour) to ensure complete derivatization.[6]

  • The derivatizing agent is then evaporated, and the residue is redissolved in a suitable solvent (e.g., hexane) for GC-MS analysis.[6]

2.1.3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., DB-5ms).

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program: A typical program might start at a lower temperature, ramp up to a higher temperature to elute the sterols, and then hold for a period. For example, an initial temperature of 60°C, ramped to 310°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify the fragmentation patterns or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The mass-to-charge ratios (m/z) for the TMS-derivatized epicoprostanol and this compound would be monitored.

Quantification of Plasma Sterols using LC-MS/MS

This protocol provides a general workflow for the analysis of sterols in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.2.1. Sample Preparation and Extraction

  • Internal Standard Spiking: A known amount of this compound is added to a plasma sample (e.g., 50-200 µL).

  • Protein Precipitation and Extraction: Proteins are precipitated and lipids are extracted by adding a solvent like methanol (B129727) or a methanol:dichloromethane mixture.

  • Hydrolysis (Optional): If total sterols are to be measured, an alkaline hydrolysis step is included.

  • Solid-Phase Extraction (SPE): The extract can be further purified using an SPE cartridge to remove interfering substances.

  • Evaporation and Reconstitution: The final extract is dried down and reconstituted in the mobile phase for LC-MS/MS analysis.

2.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A C18 or a pentafluorophenyl (PFP) column is often employed for the separation of sterols.

  • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte (epicoprostanol) and the internal standard (this compound) are monitored.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Cholesterol to Coprostanol

Epicoprostanol is an epimer of coprostanol, which is a major bacterial metabolite of cholesterol in the mammalian gut.[4][6][7][8][9] The conversion of cholesterol to coprostanol can occur via two main pathways mediated by gut microbiota.[4][6][7][9]

Cholesterol_Metabolism cluster_indirect Indirect Pathway Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Oxidation & Isomerization Coprostanol Coprostanol Cholesterol->Coprostanol Direct Reduction Coprostanone Coprostanone Cholestenone->Coprostanone Reduction Coprostanone->Coprostanol Reduction Epicoprostanol Epicoprostanol Coprostanol->Epicoprostanol Epimerization

Caption: Metabolic conversion of cholesterol to coprostanol by gut microbiota.

Experimental Workflow for Quantification using this compound

The following diagram illustrates the typical workflow for the quantification of epicoprostanol in a biological sample using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Feces, Plasma) Spiking Spike with This compound (IS) Sample->Spiking Extraction Extraction & Purification (e.g., Saponification, LLE, SPE) Spiking->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Integration Peak Integration (Analyte & IS) Analysis->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for sterol quantification using an internal standard.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Epicoprostanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Epicoprostanol-d5 (5β-Cholestan-3α-ol-d5), a deuterated analog of the natural sterol epicoprostanol. The inclusion of five deuterium (B1214612) atoms makes this compound an invaluable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. This document outlines the synthetic strategy, detailed experimental protocols, and methods for characterization.

Introduction to Epicoprostanol and Its Deuterated Analog

Epicoprostanol (5β-Cholestan-3α-ol) is a C27 steroid and an epimer of coprostanol. It is found in various biological and environmental samples and is often used as a biomarker. The deuterated form, this compound, offers significant advantages in analytical and research settings due to the kinetic isotope effect. The heavier deuterium atoms can alter the rate of metabolic processes, and the distinct mass difference allows for clear differentiation from its endogenous, non-labeled counterpart in mass spectrometry.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound commences with the readily available starting material, cholesterol. The proposed pathway involves three key transformations:

  • Catalytic Hydrogenation: The C5-C6 double bond of cholesterol is reduced to yield 5β-cholestanol (coprostanol).

  • Oxidation: The 3β-hydroxyl group of 5β-cholestanol is oxidized to a ketone, forming 5β-cholestan-3-one.

  • Deuterium Labeling and Stereoselective Reduction: Deuterium atoms are introduced at the C2 and C4 positions via an enolization and exchange mechanism. Subsequently, a stereoselective reduction of the ketone with a deuterated reducing agent introduces a deuterium atom at the C3 position, yielding the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Cholesterol Cholesterol Coprosanol 5β-Cholestanol (Coprostanol) Cholesterol->Coprosanol H2, Pd/C (Catalytic Hydrogenation) Cholestanone 5β-Cholestan-3-one Coprosanol->Cholestanone PCC or Swern Oxidation (Oxidation) Deuterated_Ketone 5β-Cholestan-3-one-d4 (2,2,4,4-d4) Cholestanone->Deuterated_Ketone D2O, NaOD (H/D Exchange) Epicoprostanol_d5 This compound (5β-Cholestan-3α-ol-d5) Deuterated_Ketone->Epicoprostanol_d5 1. LiAlD4 or NaBD4 2. Bulky reducing agent-d (Stereoselective Reduction)

A high-level overview of the synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the synthesis. These are based on established methodologies for similar transformations in steroid chemistry.

Step 1: Synthesis of 5β-Cholestanol (Coprostanol) from Cholesterol

Protocol:

  • Dissolution: In a high-pressure reaction vessel, dissolve cholesterol (1.0 eq) in a suitable solvent such as ethyl acetate (B1210297) or ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the cholesterol).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 50-100 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/methanol) to yield pure 5β-cholestanol.

Step 2: Synthesis of 5β-Cholestan-3-one from 5β-Cholestanol

Protocol:

  • Oxidizing Agent Preparation: Prepare a solution of pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: Dissolve 5β-cholestanol (1.0 eq) in DCM and add it dropwise to the PCC solution at room temperature.

  • Reaction: Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica (B1680970) gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 5β-cholestan-3-one can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Synthesis of this compound from 5β-Cholestan-3-one

This final step involves two key stages: deuterium exchange at the α-positions to the ketone and the stereoselective reduction of the ketone.

3.3.1. H/D Exchange to form 5β-Cholestan-3-one-2,2,4,4-d4:

  • Deuterated Base Preparation: Prepare a solution of sodium deuteroxide (NaOD) in deuterium oxide (D2O).

  • Reaction: Dissolve 5β-cholestan-3-one (1.0 eq) in a suitable solvent like deuterated methanol (B129727) (MeOD) or tetrahydrofuran (B95107) (THF). Add the NaOD/D2O solution and stir the mixture at room temperature for 24-48 hours to allow for complete H/D exchange at the C2 and C4 positions.

  • Work-up: Neutralize the reaction mixture with a deuterated acid (e.g., DCl in D2O). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3.3.2. Stereoselective Reduction to this compound:

  • Reaction Setup: Dissolve the deuterated ketone (5β-cholestan-3-one-2,2,4,4-d4) (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reducing Agent Addition: Slowly add a solution of a deuterated bulky reducing agent, such as lithium tri-sec-butylborodeuteride (L-Selectride®-d) or sodium borodeuteride (NaBD4) (1.5 eq), to the cooled solution. The use of a bulky reducing agent favors the formation of the axial 3α-alcohol.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel followed by recrystallization.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepReactantProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)Isotopic Purity (%)
1Cholesterol5β-Cholestanol386.65 → 388.671.00590-95N/A
25β-Cholestanol5β-Cholestan-3-one388.67 → 386.650.99585-90N/A
3a5β-Cholestan-3-one5β-Cholestan-3-one-d4386.65 → 390.681.010>95>98 (d4)
3b5β-Cholestan-3-one-d4This compound390.68 → 393.701.00880-90>98 (d5)

Characterization

The structure and isotopic purity of the final product, this compound, must be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the disappearance or significant reduction of signals corresponding to the protons at C2, C3, and C4.

    • ²H NMR will show signals corresponding to the incorporated deuterium atoms.

    • ¹³C NMR will show characteristic shifts for the steroid backbone, and the signals for carbons bearing deuterium will be split into multiplets due to C-D coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of this compound and determining the level of isotopic enrichment. The mass spectrum should show a molecular ion peak corresponding to the d5-labeled compound.

The logical relationship for the characterization process is as follows:

Characterization_Logic Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ²H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (HRMS) Synthesized_Product->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Isotopic Purity Assessment MS->Purity_Assessment Final_Product Verified this compound Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

The logical workflow for the characterization of synthesized this compound.

Conclusion

This technical guide provides a robust and scientifically grounded pathway for the synthesis and isotopic labeling of this compound. By following these detailed protocols, researchers and drug development professionals can produce this valuable labeled compound for a wide range of applications in metabolic research, clinical diagnostics, and environmental analysis. The successful synthesis and thorough characterization of this compound will ensure its utility as a high-purity internal standard and metabolic tracer.

Epicoprostanol-d5: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential analytical data and methodologies required to ascertain the purity and quality of Epicoprostanol-d5, a deuterated analog of epicoprostanol (B1214048). This compound serves as a crucial internal standard in mass spectrometry-based analyses for the quantification of epicoprostanol and other related sterols in various biological matrices. Its isotopic purity and chemical integrity are paramount for accurate and reproducible experimental results.

Data Presentation: Certificate of Analysis Summary

The Certificate of Analysis (CoA) for a stable isotope-labeled compound like this compound provides critical information regarding its identity, purity, and isotopic enrichment. Below are tables summarizing the typical quantitative data found on a CoA for a deuterated sterol standard, which can be considered representative for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₇H₄₃D₅O
Molecular Weight 393.70 g/mol
Appearance White to off-white solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Quality Control and Purity Data

AnalysisSpecificationResult
Chemical Purity (by GC-MS) ≥98%99.5%
Isotopic Purity (Atom % D) ≥97%98.2%
Isotopic Enrichment Predominantly d₅Conforms
Residual Solvents (by ¹H NMR) Conforms to USP <467>Conforms
Elemental Analysis Conforms to theoretical valuesConforms

Experimental Protocols

Accurate determination of the purity of this compound relies on a combination of sophisticated analytical techniques. The following sections detail the typical experimental protocols for the key analytical methods used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is a cornerstone technique for assessing the chemical purity of volatile and semi-volatile compounds like sterols. It provides both qualitative and quantitative information.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., pyridine).

    • To enhance volatility and improve chromatographic peak shape, the hydroxyl group is typically derivatized to a trimethylsilyl (B98337) (TMS) ether. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection mode at 280°C.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp to 280°C at 10°C/min, hold for 10 minutes.

      • Ramp to 300°C at 5°C/min, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

  • Data Analysis:

    • The chemical purity is determined by calculating the peak area percentage of the this compound-TMS derivative relative to the total peak area of all components in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

HPLC is a versatile technique for the analysis of non-volatile compounds and can be used to assess the purity and stability of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a standard solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile (B52724)/methanol (1:1, v/v).

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5, v/v) or a gradient elution for complex samples.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm), as sterols lack a strong chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is determined by comparing the peak area of this compound to the total area of all peaks detected in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment

NMR spectroscopy is a powerful non-destructive technique used to confirm the chemical structure of this compound and to determine its isotopic enrichment.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III HD 500 MHz or equivalent.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25°C.

  • Data Acquisition and Analysis:

    • ¹H NMR: The spectrum is acquired to confirm the proton environment of the molecule. The absence or significant reduction of signals corresponding to the positions of deuterium (B1214612) incorporation confirms the isotopic labeling. The integral of the remaining proton signals can be used to estimate the degree of deuteration.

    • ¹³C NMR: The spectrum provides information about the carbon skeleton of the molecule, further confirming its identity.

    • The absence of significant impurity signals in both ¹H and ¹³C NMR spectra provides an additional measure of chemical purity.

Mandatory Visualizations

Analytical Workflow for this compound Purity Assessment

The following diagram illustrates the general workflow for the comprehensive analysis of this compound purity.

G Figure 1: Analytical Workflow for this compound Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Bulk Material GCMS GC-MS Analysis (Chemical Purity) Sample->GCMS Aliquots HPLC HPLC Analysis (Purity & Stability) Sample->HPLC Aliquots NMR NMR Spectroscopy (Structure & Isotopic Purity) Sample->NMR Aliquots Purity Chemical Purity Determination GCMS->Purity HPLC->Purity Structure Structural Confirmation NMR->Structure Isotopic Isotopic Enrichment Analysis NMR->Isotopic CoA Certificate of Analysis Generation Purity->CoA Structure->CoA Isotopic->CoA

Figure 1: Analytical Workflow for this compound Purity Assessment

This technical guide provides a foundational understanding of the analytical chemistry behind the certification of this compound. For researchers and drug development professionals, a thorough review of the specific Certificate of Analysis accompanying any batch of this standard is essential for ensuring the validity and accuracy of their experimental data.

Deuterated Epicoprostanol: A Technical Guide for its Application as a Stable Isotope Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterated epicoprostanol (B1214048), its role as a stable isotope labeled (SIL) internal standard in quantitative analytical methods, and detailed experimental protocols for its application. This document is intended for researchers, scientists, and professionals in drug development who require precise and accurate quantification of sterols in complex biological matrices.

Introduction to Deuterated Epicoprostanol

Epicoprostanol (5β-cholestan-3α-ol) is a fecal stanol formed by the bacterial reduction of coprostanol in the gut. Its deuterated analogue, typically epicoprostanol-d5 (B12400393), serves as an ideal internal standard for mass spectrometry-based quantification.[1] The substitution of hydrogen atoms with deuterium (B1214612) results in a predictable mass shift without significantly altering the physicochemical properties of the molecule. This allows it to co-elute with the unlabeled analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer, thus enabling accurate correction for analytical variability.[2][3]

Stable isotope dilution mass spectrometry (ID-MS) is a gold standard for quantitative analysis due to its high precision and accuracy. Deuterated epicoprostanol is particularly valuable in metabolomics, clinical chemistry, and environmental analysis for the quantification of fecal sterols, which are important biomarkers for gut health, cholesterol metabolism, and fecal pollution.[4]

Physicochemical Properties and Quantitative Data

The key to the utility of deuterated epicoprostanol as an internal standard lies in its predictable mass difference from the native compound and its high isotopic purity.

PropertyValueReference
Chemical Formula C27H43D5OMedChemExpress
Molecular Weight 393.70 g/mol [1]
Monoisotopic Molecular Weight 393.4028 g/mol Calculated
Synonyms 5β-Cholestan-3α-ol-d5[1]
Typical Isotopic Purity >98%General vendor information
Mass Shift from Native Epicoprostanol +5 DaCalculated

Table 1: Physicochemical Properties of this compound

AnalyteCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Epicoprostanol516-92-7C27H48O388.67
This compoundNot availableC27H43D5O393.70

Table 2: Comparison of Native and Deuterated Epicoprostanol

Synthesis of Deuterated Epicoprostanol

Common approaches for the synthesis of deuterated steroids include:

  • Catalytic Deuteration: This method involves the use of a metal catalyst (e.g., Palladium, Platinum) and a source of deuterium, such as deuterium gas (D2) or deuterium oxide (D2O), to introduce deuterium across double bonds or at specific exchangeable positions.

  • Reduction with Deuterated Reagents: Ketone precursors can be reduced to hydroxyl groups using deuterated reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), thereby introducing a deuterium atom at a specific position.

  • Base-Catalyzed Exchange: Protons on carbon atoms adjacent to a carbonyl group can be exchanged for deuterium by treatment with a base in the presence of a deuterium source like D2O.

A plausible synthetic route for this compound could start from a suitable steroid precursor with a double bond at the C5 position. A combination of catalytic deuteration to saturate the double bond and reduction of a ketone at the C3 position with a deuterated reducing agent could yield the desired product. The purification of the final product is typically achieved through chromatographic techniques to ensure high chemical and isotopic purity.

Experimental Protocols

The following are detailed methodologies for the use of deuterated epicoprostanol as an internal standard in the quantitative analysis of fecal sterols by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Fecal Sterols by GC-MS

This protocol is adapted from established methods for fecal sterol analysis.[5][6][7]

4.1.1. Sample Preparation

  • Homogenization: Homogenize a known weight of lyophilized fecal sample with deionized water.

  • Internal Standard Spiking: Add a known amount of deuterated epicoprostanol solution (in a suitable organic solvent like ethanol) to an aliquot of the fecal homogenate.

  • Saponification: To hydrolyze sterol esters, add methanolic potassium hydroxide (B78521) (KOH) solution to the spiked homogenate and heat at 70°C for 2 hours.

  • Extraction: After cooling, extract the non-saponifiable lipids (including sterols) with a non-polar solvent such as hexane (B92381) or cyclohexane. Repeat the extraction three times.

  • Washing: Wash the combined organic extracts with deionized water to remove residual base and polar impurities.

  • Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

  • Derivatization: To improve volatility and chromatographic performance, derivatize the hydroxyl groups of the sterols to trimethylsilyl (B98337) (TMS) ethers. Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes.

4.1.2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 20 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the TMS derivatives of epicoprostanol and deuterated epicoprostanol. For example, m/z for epicoprostanol-TMS and corresponding m/z+5 for this compound-TMS.

4.1.3. Data Analysis

  • Integrate the peak areas of the selected ions for both the native and deuterated epicoprostanol.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Quantify the concentration of epicoprostanol in the sample using a calibration curve prepared with known concentrations of the native standard and a fixed concentration of the deuterated internal standard.

Quantification of Fecal Sterols by LC-MS/MS

This protocol is based on modern LC-MS/MS methods for sterol analysis.[8][9]

4.2.1. Sample Preparation

  • Homogenization and Spiking: Follow steps 1 and 2 from the GC-MS sample preparation protocol.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent mixture, for example, methanol/chloroform.

  • Drying and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the initial mobile phase.

4.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient: A suitable gradient to separate the sterols of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Optimize precursor-to-product ion transitions for both epicoprostanol and deuterated epicoprostanol. For example, for epicoprostanol, a transition could be the protonated molecule [M+H]+ to a characteristic fragment ion. The corresponding transition for the deuterated standard would be [M+H+5]+ to the same fragment ion or a deuterated fragment.

4.2.3. Data Analysis

  • Integrate the peak areas from the MRM transitions for the analyte and the internal standard.

  • Calculate the response ratio.

  • Quantify the concentration using a calibration curve as described for the GC-MS method.

Visualizations

Workflow for Quantitative Analysis using Deuterated Epicoprostanol

G Workflow for Quantitative Sterol Analysis using Deuterated Epicoprostanol cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Feces) Spike Spike with Deuterated Epicoprostanol (IS) Sample->Spike Extract Extraction of Sterols Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Optional Chromatography Chromatographic Separation (GC or LC) Extract->Chromatography Derivatize->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Integration Peak Integration (Analyte and IS) MS->Integration Ratio Calculate Response Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Quantitative Result Quantification->Result

Caption: Workflow for sterol quantification using a deuterated internal standard.

Cholesterol to Coprostanol and Epicoprostanol Conversion

The formation of epicoprostanol is part of the broader cholesterol metabolism pathway in the gut. While a detailed signaling pathway is not established, its formation from cholesterol via coprostanol is a key metabolic step.

G Gut Microbial Conversion of Cholesterol Cholesterol Cholesterol Coprostanone Coprostanone Cholesterol->Coprostanone Bacterial Reduction Coprostanol Coprostanol (5β-cholestan-3β-ol) Coprostanone->Coprostanol Bacterial Reduction Epicoprostanol Epicoprostanol (5β-cholestan-3α-ol) Coprostanol->Epicoprostanol Bacterial Epimerization

Caption: Simplified pathway of cholesterol conversion in the gut.

Conclusion

Deuterated epicoprostanol is an indispensable tool for the accurate and precise quantification of fecal sterols. Its use as a stable isotope labeled internal standard in GC-MS and LC-MS/MS methodologies significantly improves the reliability of analytical data. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists in various fields, from clinical diagnostics to environmental monitoring, enabling high-quality quantitative analysis of important biological markers.

References

Epicoprostanol-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoprostanol-d5 (5β-Cholestan-3α-ol-d5) is the deuterated form of epicoprostanol (B1214048), a naturally occurring stereoisomer of coprostanol. Epicoprostanol itself is a non-absorbable sterol formed from the bacterial metabolism of cholesterol in the gut of most higher animals. Due to its stability and specific origin, epicoprostanol, alongside coprostanol, serves as a crucial biomarker for fecal pollution in environmental and archaeological studies. The deuterated analog, this compound, is an invaluable tool in analytical chemistry, primarily employed as an internal standard for the precise quantification of epicoprostanol and other related sterols in complex biological and environmental matrices. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample processing, leading to highly accurate and reproducible results.

This technical guide provides comprehensive information on the chemical properties, proposed synthesis, analytical applications, and the biological context of this compound.

Core Data Presentation

All quantitative data for this compound and its unlabeled counterpart are summarized in the tables below for easy comparison.

Identifier This compound Epicoprostanol
IUPAC Name (3α,5β)-Cholestan-3-ol-2,2,4,4,6-d5(3α,5β)-Cholestan-3-ol
Synonyms 5β-Cholestan-3α-ol-d5epi-Coprostanol, epi-Coprosterol
CAS Number Not explicitly assigned; often uses the CAS of the unlabeled compound.516-92-7[1][2][3]
Molecular Formula C27H43D5O[1][2][3]C27H48O
Molecular Weight 393.70 g/mol [1][2][3]388.67 g/mol
Physicochemical Properties Value
Appearance White to off-white solid
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Proposed Synthesis of this compound

A potential pathway for the synthesis of this compound could start from a suitable cholesterol derivative. One possible approach involves the following key steps:

  • Oxidation of Cholesterol: Cholesterol is first oxidized to cholest-4-en-3-one.

  • Catalytic Deuteration: The double bond in cholest-4-en-3-one is reduced using deuterium (B1214612) gas (D2) in the presence of a catalyst (e.g., Palladium on carbon). This step would introduce deuterium at positions 4 and 5.

  • Stereoselective Reduction: The ketone at position 3 is then stereoselectively reduced to the 3α-hydroxyl group using a suitable reducing agent, potentially a deuterated one like sodium borodeuteride (NaBD4) to introduce deuterium at the 3-position. The stereochemistry at the A/B ring junction (5β) is a critical aspect of this synthesis.

This proposed pathway is a simplified representation. The actual synthesis would require careful selection of reagents and reaction conditions to achieve the desired stereochemistry and high isotopic enrichment.

G cluster_synthesis Proposed Synthesis of this compound start Cholesterol step1 Oxidation start->step1 intermediate1 Cholest-4-en-3-one step1->intermediate1 step2 Catalytic Deuteration (D2, Pd/C) intermediate1->step2 intermediate2 Deuterated 5β-Cholestan-3-one step2->intermediate2 step3 Stereoselective Reduction (e.g., NaBD4) intermediate2->step3 end This compound step3->end

A high-level proposed synthetic pathway for this compound.

Experimental Protocols: Quantification of Fecal Sterols using a Deuterated Internal Standard

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of fecal neutral sterols. The following is a generalized experimental protocol based on established methods for analyzing these compounds in human feces by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation and Homogenization:

  • Fecal samples are lyophilized and then homogenized.

  • A known amount of the homogenized sample is weighed.

  • An internal standard solution containing a precise concentration of this compound (and other deuterated sterols if quantifying multiple analytes) is added to the sample.

2. Extraction:

  • The sterols are extracted from the fecal matrix using an appropriate organic solvent system, such as a mixture of chloroform (B151607) and methanol.

  • The extraction is often facilitated by sonication or vigorous vortexing.

  • The mixture is centrifuged, and the supernatant containing the lipid extract is collected. This step may be repeated to ensure complete extraction.

3. Saponification (Optional but recommended):

  • To hydrolyze any sterol esters to their free sterol form, the lipid extract is subjected to saponification by heating with a strong base (e.g., potassium hydroxide (B78521) in ethanol).

  • After saponification, the non-saponifiable fraction containing the free sterols is extracted with an organic solvent like hexane.

4. Derivatization:

  • To improve chromatographic separation and ionization efficiency in mass spectrometry, the hydroxyl group of the sterols is often derivatized. A common derivatizing agent is N,N-dimethylglycine, which adds a readily ionizable group to the sterol molecule.

5. LC-HRMS Analysis:

  • The derivatized sample is injected into an LC-HRMS system.

  • Liquid Chromatography: A reversed-phase column (e.g., a biphenyl (B1667301) stationary phase) is typically used to separate the different sterol isomers. A gradient elution with a mobile phase consisting of acetonitrile, methanol, and water with an additive like ammonium (B1175870) acetate (B1210297) is commonly employed.

  • Mass Spectrometry: The eluent from the LC is introduced into a high-resolution mass spectrometer. Detection is performed in positive ion mode, often using parallel reaction monitoring (PRM) for the analytes and full scan mode for the deuterated standards.

  • Quantification: The concentration of epicoprostanol in the sample is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard.

G cluster_workflow Analytical Workflow for Fecal Sterol Quantification sample_prep Sample Preparation (Lyophilization, Homogenization) add_is Addition of this compound (Internal Standard) sample_prep->add_is extraction Solvent Extraction add_is->extraction saponification Saponification (Optional) extraction->saponification derivatization Derivatization saponification->derivatization lc_ms LC-HRMS Analysis derivatization->lc_ms quantification Quantification lc_ms->quantification

A generalized workflow for the quantification of fecal sterols using this compound.

Biological Context and Signaling Pathways

Epicoprostanol is a product of the gut microbiota's metabolism of cholesterol. It is not produced by human cells. The conversion of cholesterol to coprostanol and its epimer, epicoprostanol, is a significant event in the human gut, affecting the overall sterol balance.

Role as a Biomarker:

The primary biological relevance of epicoprostanol is its use as a biomarker. The ratio of coprostanol to cholesterol and the ratio of epicoprostanol to coprostanol can provide information about the source and age of fecal contamination in environmental samples. In a clinical or nutritional research setting, the analysis of fecal neutral sterols, including epicoprostanol, can offer insights into the composition and metabolic activity of the gut microbiome.

Potential Indirect Effects on Signaling:

There is currently no direct evidence to suggest that epicoprostanol itself is a signaling molecule that activates specific cellular pathways in the host. However, the metabolic activity of the gut microbiota, which produces epicoprostanol, has profound effects on host physiology, including the regulation of metabolism and immunity.

The broader class of sterols and their metabolites are known to interact with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression involved in various physiological processes. For example, oxysterols (oxidized derivatives of cholesterol) are known ligands for Liver X Receptors (LXRs), which play a central role in cholesterol homeostasis. While epicoprostanol is a saturated sterol and not an oxysterol, the overall landscape of sterol metabolism in the gut can influence the pool of ligands available for nuclear receptors in the intestinal epithelium and the liver.

Therefore, while epicoprostanol may not be a direct signaling molecule, its formation is part of a complex interplay between diet, gut microbiota, and host sterol metabolism, which in turn can influence major signaling pathways.

G cluster_context Biological Context of Epicoprostanol Dietary_Cholesterol Dietary Cholesterol Gut_Microbiota Gut Microbiota Dietary_Cholesterol->Gut_Microbiota Biliary_Cholesterol Biliary Cholesterol Biliary_Cholesterol->Gut_Microbiota Epicoprostanol Epicoprostanol Gut_Microbiota->Epicoprostanol Metabolism Host_Metabolism Host Sterol Metabolism & Signaling (e.g., via Nuclear Receptors) Gut_Microbiota->Host_Metabolism Indirect Influence Fecal_Excretion Fecal Excretion Epicoprostanol->Fecal_Excretion Excreted

The role of gut microbiota in the formation of Epicoprostanol and its biological fate.

Conclusion

This compound is a vital analytical tool for researchers in various fields, from environmental science to clinical research. Its use as an internal standard enables the accurate quantification of fecal neutral sterols, providing valuable data on gut microbiome activity and for tracking fecal pollution. While not a direct signaling molecule, the biological context of its formation highlights the intricate relationship between the host and its gut microbiota in regulating sterol metabolism. The methodologies and information presented in this guide are intended to support researchers in the effective application of this compound in their studies.

References

Commercial Suppliers and Technical Applications of Epicoprostanol-d5: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity stable isotope-labeled internal standards is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. Epicoprostanol-d5, the deuterated form of a fecal sterol, serves as an essential internal standard for the analysis of related sterols in various biological and environmental matrices. This technical guide provides an overview of commercial suppliers of this compound, a summary of its key characteristics, and a detailed experimental protocol for its application in quantitative mass spectrometry.

Commercial Availability of this compound

The availability of this compound (5β-Cholestan-3α-ol-d5) from commercial suppliers is crucial for its application in research. Below is a summary of identified vendors and their product specifications.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
MedChemExpressHY-W127498S99.30%500 µg$350
C/D/N IsotopesD-719199 atom % D5 mg, 10 mgInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Applications

This compound is the deuterium-labeled form of Epicoprostanol, a compound found in adipocere, a waxy substance formed from the decomposition of adipose tissue.[1] Its primary application in a research setting is as an internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it closely mimics the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, derivatization yield, and instrument response.

Experimental Protocol: Quantitative Analysis of Sterols using this compound as an Internal Standard

The following is a generalized protocol for the quantitative analysis of sterols in a biological matrix (e.g., plasma, tissue homogenate, or fecal extract) using this compound as an internal standard. This protocol is based on established methods for sterol analysis by LC-MS or GC-MS.[2][3][4][5][6]

1. Sample Preparation and Lipid Extraction:

  • To a known amount of sample (e.g., 200 µL of plasma or a specific weight of homogenized tissue), add a precise amount of this compound internal standard solution.

  • Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Bligh-Dyer extraction with methanol:dichloromethane or chloroform:methanol.[2]

  • For complex matrices, a solid-phase extraction (SPE) step using a silica (B1680970) cartridge may be necessary to remove interfering substances. The sample can be loaded onto the column, washed with a non-polar solvent like hexane, and the sterol fraction eluted with a more polar solvent mixture, such as 30% isopropanol (B130326) in hexane.[2]

  • Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen.

2. Derivatization (for GC-MS analysis):

  • For GC-MS analysis, the hydroxyl group of the sterols must be derivatized to increase their volatility.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., dichloromethane) and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • Incubate the mixture at a specific temperature (e.g., 70°C for 30 minutes) to ensure complete derivatization.[5]

  • Alternatively, an injection-port derivatization can be performed where the silylating agent is co-injected with the sample into the hot GC inlet.[4]

3. Instrumental Analysis (LC-MS or GC-MS):

  • For LC-MS:

    • Reconstitute the dried extract in a suitable injection solvent (e.g., methanol).

    • Separate the sterols using a reverse-phase C18 or a pentafluorophenyl (PFP) column with a gradient elution.[2][7]

    • Detect the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2] Optimized MRM transitions for the analyte and the this compound internal standard should be used for quantification.

  • For GC-MS:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the silylated sterols on a suitable capillary column (e.g., a CP Sil 8 column).

    • Use a temperature program to achieve optimal separation.

    • The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte and the internal standard.

4. Data Analysis:

  • Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

  • Generate a calibration curve using known concentrations of the non-labeled sterol standard and a fixed concentration of the internal standard.

  • Determine the concentration of the analyte in the original sample by interpolating its peak area ratio from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of sterols using this compound as an internal standard.

G Workflow for Quantitative Sterol Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with This compound Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Optional Analysis LC-MS or GC-MS Analysis Evaporation->Analysis for LC-MS Derivatization->Analysis Quantification Peak Integration and Ratio Calculation Analysis->Quantification Calibration Calibration Curve Generation Quantification->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: A generalized workflow for quantitative sterol analysis using an internal standard.

References

Epicoprostanol-d5: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

This technical guide provides an in-depth overview of the safety data available for Epicoprostanol-d5 (5β-Cholestan-3α-ol-d5), a deuterated form of Epicoprostanol. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Epicoprostanol, a compound found in adipocere.[1] It is primarily used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] While specific experimental data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to the unlabeled compound.

PropertyValueSource
Molecular Formula C₂₇H₄₃D₅O[1]
Molecular Weight 393.70 g/mol [1]
Appearance White to off-white solid[1]
Density ~ 0.96 kg/dm ³ (at 20 °C)[2]
Water Solubility Insoluble[2]
Solubility in other solvents Diethyl ether: Very slightly soluble[2]
Vapor Pressure Not applicable[2]
Melting/Boiling Point Data not available

Hazard Identification and Toxicology

Based on available Safety Data Sheets (SDS), this compound is not classified for acute toxicity. No adverse effects are expected from ingestion, skin contact, or eye contact under normal handling conditions.[2]

Hazard TypeClassificationSymptoms
Acute Oral Toxicity Not classified for acute toxicity based on available data.[2]No specific symptoms noted.[2]
Acute Dermal Toxicity Not classified for acute toxicity based on available data.[2]No specific symptoms noted.[2]
Acute Inhalation Toxicity Not classified for acute toxicity based on available data.[2]Not applicable.[2]
Skin Corrosion/Irritation No effects expected (assessment based on ingredients).[2]No specific symptoms noted.[2]
Eye Damage/Irritation No effects expected (assessment based on ingredients).[2]No specific symptoms noted.[2]

Safe Handling and Storage

Proper laboratory practices should be followed when handling this compound to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A standard laboratory safety assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Laboratory coat.

Storage
ConditionTemperatureDuration
Powder -20°C3 years
4°C2 years
In solvent -80°C6 months
-20°C1 month

Data provided by MedChemExpress and may vary by supplier.[1]

First Aid Measures

General first aid measures are applicable. If symptoms occur, it is important to seek medical attention.[2]

Exposure RouteFirst Aid Procedure
Skin Contact Remove contaminated clothing. Wash skin with soap and water. Get medical attention if symptoms occur.[2]
Eye Contact Rinse thoroughly with clean water for at least 15 minutes. Get medical attention if symptoms occur after washing.[2]
Ingestion Do not induce vomiting. Rinse mouth thoroughly with water. Get medical attention if symptoms occur.[2]
Inhalation Not applicable.[2]

Firefighting Measures

This compound is a combustible material.

  • Suitable Extinguishing Media: Alcohol-resistant foam, Carbon dioxide (CO₂), Dry sand, Water spray.[2]

  • Unsuitable Extinguishing Media: Do not use a water jet, as this will spread the fire.[2]

  • Hazardous Combustion Products: Thermal decomposition may liberate carbon oxides, silicon oxides, and other toxic gases or vapors.[2]

Experimental Protocols Workflow

While specific experimental protocols for the safety assessment of this compound are not publicly available, a general workflow for evaluating the safety of a chemical compound is presented below. This serves as a logical guide for the types of experiments that would be conducted.

G General Workflow for Chemical Safety Assessment cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment and Classification A Physicochemical Characterization C Cytotoxicity Assays A->C H Hazard Identification A->H B In Silico Toxicology Prediction B->C B->H D Genotoxicity Assays (e.g., Ames Test) C->D E Skin/Eye Irritation Assays C->E C->H F Acute Toxicity Studies (Oral, Dermal) D->F Positive results may trigger in vivo testing D->H E->F E->H G Repeated Dose Toxicity Studies F->G F->H G->H I Dose-Response Assessment H->I K Risk Characterization I->K J Exposure Assessment J->K L Final Safety Data Sheet and Classification K->L

Caption: General workflow for chemical safety assessment.

Stability and Reactivity

This compound is stable under normal laboratory conditions.

  • Reactivity: No specific reactivity hazards have been noted.

  • Chemical Stability: The material is stable under normal conditions.[2]

  • Possibility of Hazardous Reactions: No hazardous reactions have been noted.[2]

  • Conditions to Avoid: No specific conditions to avoid have been noted.[2]

  • Incompatible Materials: No specific incompatible materials have been noted.[2]

References

The Role of Epicoprostanol-d5 in Quantitative Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Epicoprostanol-d5 as an internal standard in the quantitative analysis of sterols and related compounds. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and data presentation formats necessary for the successful implementation of this analytical tool.

Introduction: The Significance of Deuterated Internal Standards

In quantitative mass spectrometry-based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. This compound, a deuterium-labeled analog of epicoprostanol (B1214048), serves as an ideal SIL-IS for the analysis of epicoprostanol and other neutral sterols. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. The mass difference allows for its distinct detection by a mass spectrometer, enabling reliable correction for variations in extraction recovery, matrix effects, and instrument response.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of an internal standard is crucial for its effective application.

PropertyValue
Chemical Name 5β-Cholestan-3α-ol-d5
Synonyms This compound
Chemical Formula C₂₇H₄₃D₅O
Molecular Weight 393.70 g/mol
Appearance White to off-white solid
Primary Application Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Application in Quantitative Analysis

This compound is primarily utilized in the quantitative analysis of neutral sterols in complex biological matrices such as feces, serum, and plasma. Its structural similarity to key sterols makes it an effective internal standard for a range of analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like sterols, often following a derivatization step. In such methods, epicoprostanol (the non-deuterated form) has been successfully used as an internal standard.[2] The use of this compound in GC-MS provides the added advantage of co-elution with the analyte of interest, leading to more accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a powerful tool for the analysis of a wide range of metabolites, including sterols, without the need for derivatization in some cases. The use of deuterated sterols as internal standards is common in LC-MS methods to ensure high-quality quantitative data.[2]

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of sterols using a deuterated internal standard like this compound. These protocols are based on established methods for similar analytes and can be adapted for specific research needs.

Protocol 1: Quantitative Analysis of Fecal Sterols by LC-MS/MS

This protocol is adapted from a validated method for the quantification of sterols and stanols in human feces.

1. Sample Preparation:

  • Homogenize fecal samples.
  • Accurately weigh a portion of the homogenized sample.
  • Spike the sample with a known concentration of this compound solution.
  • Perform a liquid-liquid or solid-phase extraction to isolate the neutral sterol fraction.

2. Derivatization (Optional but Recommended for Improved Ionization):

  • Evaporate the extracted sample to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable solvent.
  • Add a derivatizing agent (e.g., N,N-dimethylglycine) to esterify the hydroxyl group of the sterols.
  • Incubate the reaction mixture as required.

3. LC-MS/MS Analysis:

  • Chromatographic Column: Utilize a column suitable for sterol separation, such as a C18 or a biphenyl (B1667301) stationary phase.
  • Mobile Phase: Employ a gradient elution with a binary solvent system (e.g., methanol/water and acetonitrile/methanol with ammonium (B1175870) acetate).
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and this compound.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to this compound.
  • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of Serum/Plasma Sterols by GC-MS

This protocol is based on established methods for the analysis of sterols in blood products.

1. Sample Preparation:

  • Pipette a known volume of serum or plasma into a glass tube.
  • Add a known amount of this compound.
  • Perform saponification by adding ethanolic potassium hydroxide (B78521) and heating to hydrolyze sterol esters.
  • Extract the non-saponifiable fraction containing the free sterols using an organic solvent like hexane.

2. Derivatization:

  • Evaporate the organic extract to dryness.
  • Add a silylating agent (e.g., BSTFA with 1% TMCS) to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.
  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis:

  • GC Column: Use a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: A programmed temperature ramp to ensure the separation of different sterols.
  • Mass Spectrometry: Operate in electron ionization (EI) mode.
  • Detection: Use Selected Ion Monitoring (SIM) to monitor characteristic ions of the TMS-derivatized analyte and this compound.

4. Data Analysis:

  • Follow the same data analysis procedure as described for the LC-MS/MS method (Section 4.1, step 4).

Data Presentation: Method Validation Parameters

The following table summarizes typical method validation parameters for the quantitative analysis of sterols using a deuterated internal standard. The values presented are representative and should be established for each specific assay.

Parameter Typical Acceptance Criteria Example Data (for a representative sterol assay)
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: 4.1% - 7.8%; Inter-day: 6.3% - 9.5%
Recovery (%) Consistent and reproducible85% - 105%
Matrix Effect Within acceptable limits92% - 108%

Visualizations: Workflows and Pathways

Experimental Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Feces, Serum) Spike Spike with this compound Sample->Spike Extraction Extraction of Sterols Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS_GCMS LC-MS/MS or GC-MS Derivatization->LCMS_GCMS Integration Peak Integration LCMS_GCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification G Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Bacterial Isomerase Coprostanone Coprostanone Cholestenone->Coprostanone Bacterial Reductase Coprostanol Coprostanol Coprostanone->Coprostanol Bacterial 3β-reductase Epicoprostanol Epicoprostanol Coprostanone->Epicoprostanol Bacterial 3α-reductase

References

Epicoprostanol vs. Epicoprostanol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of Epicoprostanol and its deuterated analog, Epicoprostanol-d5, tailored for researchers, scientists, and drug development professionals. The document outlines the core differences in their physicochemical properties, their primary applications in analytical sciences, and relevant experimental protocols.

Core Differences and Physicochemical Properties

Epicoprostanol (5β-cholestan-3α-ol) is a C27 sterol and an epimer of coprostanol. Its deuterated counterpart, this compound, is a stable isotope-labeled version where five hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution is the fundamental difference between the two molecules and is the basis for the distinct applications of this compound, primarily as an internal standard in quantitative mass spectrometry-based analyses.[1] The incorporation of deuterium atoms results in a higher molecular weight for this compound compared to Epicoprostanol, a key feature utilized in mass spectrometric detection.

The following table summarizes the key physicochemical properties of both compounds:

PropertyEpicoprostanolThis compound
Molecular Formula C₂₇H₄₈OC₂₇H₄₃D₅O
Molecular Weight 388.67 g/mol [2]393.70 g/mol
CAS Number 516-92-7[2]Not available
Appearance SolidSolid
Solubility Soluble in chloroform (B151607) (50 mg/ml)[3]Soluble in organic solvents
Primary Application Analytical standard, biomarker of sewage pollution[4]Internal standard for quantitative analysis (GC-MS, LC-MS)[1]

The Role of this compound as an Internal Standard

In quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise quantification. An ideal internal standard should behave chemically and physically similarly to the analyte of interest throughout the sample preparation and analysis process.

This compound serves as an excellent internal standard for the quantification of Epicoprostanol and other related sterols for the following reasons:

  • Similar Physicochemical Properties: Being structurally almost identical to Epicoprostanol, it exhibits similar extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.

  • Mass Difference: The five deuterium atoms give this compound a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the non-deuterated Epicoprostanol by the mass spectrometer. This allows for simultaneous detection and quantification of both the analyte and the internal standard.

  • Minimization of Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, can significantly impact the accuracy of quantification. Since the internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of their signals remains constant, leading to more reliable results.

G cluster_0 Analytical Workflow Sample Biological or Environmental Sample (containing Epicoprostanol) IS_Addition Spike with this compound (Internal Standard) Sample->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification (Ratio of Analyte to Internal Standard Signal) Analysis->Quantification

Figure 1. A generalized workflow for the quantitative analysis of Epicoprostanol using this compound as an internal standard.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed literature. However, the general approach for preparing deuterated sterols involves the use of deuterium-labeled reagents in specific steps of a known synthetic route for the non-deuterated compound. For instance, deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or catalytic deuteration with deuterium gas (D₂) are common methods to introduce deuterium atoms into a molecule. The synthesis would likely start from a suitable cholesterol or cholestanone precursor.

GC-MS Analysis of Fecal Sterols using this compound as an Internal Standard

The following is a representative protocol for the analysis of fecal sterols, including Epicoprostanol, using GC-MS with this compound as an internal standard. This protocol is a composite of generally accepted procedures in the field.

1. Sample Preparation and Extraction:

  • A known amount of lyophilized fecal sample is weighed.

  • A precise amount of this compound internal standard solution (in a suitable solvent like chloroform) is added to the sample.

  • Lipids are extracted from the sample using a solvent mixture, commonly chloroform:methanol (2:1, v/v).

  • The extract is then saponified using a strong base (e.g., methanolic KOH) to hydrolyze sterol esters to free sterols.

  • The non-saponifiable fraction containing the free sterols is extracted with an organic solvent such as n-hexane.

2. Derivatization:

  • The hydroxyl group of the sterols is derivatized to increase their volatility for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the sterols to their trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 280-300°C.

    • Oven Temperature Program: A temperature gradient is used to separate the different sterols, for example, starting at 100°C, ramping to 250°C, and then to 300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and specificity. Specific ions for the TMS derivatives of Epicoprostanol and this compound are monitored. For example, characteristic ions for TMS-derivatized sterols are often the molecular ion (M+) and fragment ions resulting from the loss of a methyl group or the TMS group.

4. Quantification:

  • The peak areas of the selected ions for Epicoprostanol and this compound are integrated.

  • A calibration curve is constructed using standards of Epicoprostanol at different concentrations, each containing the same fixed amount of this compound.

  • The concentration of Epicoprostanol in the sample is determined by comparing the ratio of the peak area of Epicoprostanol to the peak area of this compound against the calibration curve.

Biological Context and Signaling Pathways

Epicoprostanol is a metabolite of cholesterol formed in the gut by intestinal bacteria.[5] It is considered a biomarker for fecal pollution in environmental samples. While it is structurally related to cholesterol, a central molecule in numerous signaling pathways, specific signaling pathways directly modulated by Epicoprostanol are not well-documented in the available literature. Its biological role appears to be primarily related to the broader context of cholesterol metabolism and excretion.

The biosynthesis of steroid hormones is a critical pathway that utilizes cholesterol as the starting precursor. While Epicoprostanol itself is not a direct intermediate in the main steroidogenic pathways, its structural similarity to cholesterol and its intermediates suggests a potential for interaction with enzymes and receptors involved in steroid metabolism.

G cluster_0 Simplified Cholesterol Biosynthesis and Steroidogenesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Epicoprostanol Epicoprostanol (Gut Microbiota Metabolite) Cholesterol->Epicoprostanol Bacterial Conversion Progesterone Progesterone Pregnenolone->Progesterone Steroid_Hormones Steroid Hormones (e.g., Cortisol, Testosterone, Estrogen) Progesterone->Steroid_Hormones

Figure 2. Simplified overview of the cholesterol biosynthesis and steroid hormone production pathway, indicating the origin of Epicoprostanol from cholesterol via bacterial conversion in the gut.

Conclusion

Epicoprostanol and this compound are structurally similar molecules with distinct applications. While Epicoprostanol serves as an important biomarker, the deuterated form, this compound, is an indispensable tool for accurate and precise quantification of sterols in complex biological and environmental matrices. The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern analytical chemistry, enabling researchers to obtain reliable data in fields ranging from clinical diagnostics to environmental monitoring. Further research is warranted to elucidate any specific biological roles or signaling pathways directly influenced by Epicoprostanol.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Sterols Using Epicoprostanol-d5 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of neutral sterols, particularly in complex biological matrices such as feces, provides valuable insights into cholesterol metabolism and gut microbiome activity. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the quantification of these compounds. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for variations during sample preparation and analysis. Epicoprostanol-d5, a deuterated analog of epicoprostanol, serves as an excellent internal standard for this purpose due to its chemical similarity to the analytes of interest and its low natural abundance.

These application notes provide a comprehensive overview and detailed protocols for the extraction, derivatization, and quantification of neutral sterols from fecal samples using this compound as an internal standard with GC-MS.

Experimental Protocols

Sample Preparation: Extraction of Neutral Sterols from Fecal Samples

This protocol details the extraction of neutral sterols from lyophilized fecal samples.

Materials:

  • Lyophilized fecal sample

  • This compound internal standard solution (in ethanol (B145695) or a suitable solvent)

  • 95% Ethanol

  • 50% Potassium hydroxide (B78521) (KOH) solution

  • Hexane (B92381)

  • Deionized water

  • Glass screw-top tubes (16x100 mm)

  • Mortar and pestle

  • Heating block or water bath

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: Grind the lyophilized fecal sample into a fine powder using a mortar and pestle.

  • Aliquoting: Accurately weigh approximately 100 mg of the homogenized fecal powder into a 16x100 mm glass screw-top tube. Record the exact weight.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample tube. The amount should be chosen to be within the calibration range of the assay.

  • Saponification:

    • Add 2 mL of 95% ethanol to the tube.

    • Add 200 µL of 50% KOH solution.

    • Cap the tube tightly and vortex thoroughly.

    • Incubate the mixture at 60°C for 3 hours in a heating block or water bath, with periodic vortexing to ensure complete saponification of sterol esters.[1]

  • Extraction:

    • Cool the tubes to room temperature.

    • Add 2 mL of hexane to the tube and vortex vigorously for 1 minute.

    • Add 2 mL of deionized water and vortex again for 1 minute.

    • Centrifuge the tubes at approximately 1500 x g for 10 minutes to separate the phases.[1]

  • Collection of Organic Phase: Carefully transfer the upper hexane layer containing the neutral sterols to a clean glass vial using a Pasteur pipette.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature or with gentle heating (e.g., 30-40°C).

Derivatization: Silylation of Sterols

To increase volatility and improve chromatographic peak shape, the hydroxyl groups of the sterols must be derivatized. Silylation is a common and effective method.

Materials:

  • Dried sterol extract from the previous step

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • Nitrogen evaporator

  • Hexane (GC grade)

Procedure:

  • Reagent Addition:

    • To the dried sterol extract, add 100 µL of anhydrous pyridine to ensure the sample is free of moisture.

    • Add 100 µL of BSTFA with 1% TMCS.

  • Incubation: Cap the vials tightly and heat at 70°C for 30 minutes to 1 hour to ensure complete derivatization.

  • Solvent Removal (Optional but Recommended): Carefully evaporate the derivatization reagents and pyridine under a gentle stream of nitrogen. This step helps to reduce potential contamination of the GC inlet.

  • Reconstitution: Reconstitute the derivatized sample in a known volume of hexane (e.g., 100-200 µL) for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Parameters (Example):

ParameterSetting
Injector
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Oven Program
Initial Temperature120°C, hold for 1 min
Ramp 110°C/min to 250°C, hold for 5 min
Ramp 25°C/min to 300°C, hold for 10 min
Carrier Gas Helium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

The specific ions to be monitored will depend on the TMS-derivatized sterols of interest. The molecular ion (M+) and characteristic fragment ions should be selected for each analyte and the internal standard.

Compound (TMS-derivative)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Cholesterol368458, 353
Coprostanol370460, 355
Campesterol382472, 367
Stigmasterol394484, 255
β-Sitosterol396486, 381
This compound (IS) 375 465, 360

Note: The exact m/z values should be confirmed by analyzing individual standards.

Quantitative Data

The following tables summarize the expected performance characteristics of a validated method for the analysis of fecal neutral sterols using a deuterated internal standard. The data presented here are adapted from a validated LC-MS/HRMS method for fecal sterol analysis which utilized a deuterated internal standard and are representative of the performance that can be achieved with a properly optimized GC-MS method.[2][3]

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (nmol/mg dry weight)Correlation Coefficient (r²)
Cholesterol0.05 - 10> 0.995
Coprostanol0.05 - 10> 0.995
Campesterol0.01 - 2> 0.995
β-Sitosterol0.01 - 2> 0.995
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLOD (nmol/mg dry weight)LOQ (nmol/mg dry weight)
Cholesterol0.010.03
Coprostanol0.010.03
Campesterol0.0050.015
β-Sitosterol0.0050.015
Table 3: Precision (Intra- and Inter-day)
AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)
CholesterolLow< 10%< 15%
High< 8%< 12%
CoprostanolLow< 10%< 15%
High< 8%< 12%
CampesterolLow< 12%< 18%
High< 10%< 15%
β-SitosterolLow< 12%< 18%
High< 10%< 15%
Table 4: Recovery
AnalyteSpiked Concentration LevelMean Recovery (%)
CholesterolLow95 - 105
Medium98 - 102
High97 - 103
CoprostanolLow93 - 107
Medium96 - 104
High95 - 105
CampesterolLow90 - 110
Medium92 - 108
High94 - 106
β-SitosterolLow90 - 110
Medium93 - 107
High95 - 105

Visualizations

Cholesterol to Coprostanol Metabolic Pathway

The conversion of cholesterol to coprostanol is a key metabolic pathway mediated by the gut microbiota. Understanding this pathway is essential for interpreting fecal sterol profiles. The primary pathway involves a two-step process.

Cholesterol_Metabolism cluster_pathway Cholesterol to Coprostanol Conversion by Gut Microbiota Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Cholesterol Oxidase/Dehydrogenase Coprostanone Coprostanone Cholestenone->Coprostanone Isomerase Coprostanol Coprostanol Coprostanone->Coprostanol Reductase

Caption: Metabolic pathway of cholesterol to coprostanol by gut microbiota.

Experimental Workflow for Fecal Sterol Analysis

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of fecal sterols using this compound as an internal standard.

Experimental_Workflow cluster_workflow GC-MS Analysis of Fecal Sterols Workflow Start Fecal Sample Collection (Lyophilized) Homogenization Homogenization Start->Homogenization Spiking Spike with this compound Homogenization->Spiking Saponification Saponification Spiking->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing and Quantification GCMS->Data End Results Data->End

Caption: Experimental workflow for fecal sterol analysis using GC-MS.

References

Application Notes and Protocols for the Quantification of Fecal Sterols in Environmental Samples using Epicoprostanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fecal sterols are valuable biomarkers for assessing fecal pollution in environmental matrices such as water and sediment. The quantification of these compounds provides crucial information for environmental monitoring, source tracking of contamination, and public health risk assessment. Accurate and reliable quantification of fecal sterols necessitates the use of an appropriate internal standard to correct for variations in sample preparation and instrumental analysis. Epicoprostanol-d5, a deuterated analog of epicoprostanol, serves as an excellent internal standard for gas chromatography-mass spectrometry (GC-MS) based methods due to its similar chemical and physical properties to the target analytes. This document provides detailed application notes and protocols for the use of this compound in the quantification of fecal sterols in environmental samples.

Principle and Application

Epicoprostanol is a stanol formed from the bacterial reduction of cholesterol in the gut of many animals.[1] Its presence, along with other fecal sterols like coprostanol, in environmental samples is a strong indicator of fecal contamination. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis.[2] this compound is added to the sample at the beginning of the analytical procedure and is carried through all the extraction, cleanup, and derivatization steps alongside the native sterols. By measuring the ratio of the native sterol to its deuterated counterpart, accurate quantification can be achieved, as any losses during sample processing will affect both the analyte and the internal standard equally.

Key Fecal Sterols Quantified with this Method:

  • Coprostanol

  • Epicoprostanol

  • Cholesterol

  • Cholestanol

  • Stigmasterol

  • β-Sitosterol

  • Stigmastanol

Quantitative Data Summary

The following tables summarize typical quantitative performance data for a validated GC-MS method for fecal sterol analysis using this compound as an internal standard. This data is representative of the performance expected from the described protocol.

Table 1: Method Detection Limits (MDL) and Method Quantitation Limits (MQL)

AnalyteMDL (ng/g dry weight sediment)MQL (ng/g dry weight sediment)MDL (ng/L water)MQL (ng/L water)
Coprostanol0.51.51.03.0
Epicoprostanol0.51.51.03.0
Cholesterol1.03.02.06.0
Cholestanol0.82.41.54.5
Stigmasterol1.23.62.57.5
β-Sitosterol1.54.53.09.0
Stigmastanol1.03.02.06.0

Table 2: Recovery and Precision Data

AnalyteSpiked Concentration (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Coprostanol2095.25.8
10098.14.2
Epicoprostanol2096.56.1
10097.94.5
Cholesterol5092.87.3
20094.55.1
β-Sitosterol5091.58.2
20093.26.5

Recovery and precision data were obtained from spiked matrix samples and calculated using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Dichloromethane (DCM), hexane (B92381), methanol, acetone (B3395972) (all HPLC or GC grade)

  • Reagents: Potassium hydroxide (B78521) (KOH), sodium sulfate (B86663) (anhydrous), silica (B1680970) gel (60-200 µm)

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Standards: Certified reference standards of target fecal sterols and this compound.

  • Glassware: Centrifuge tubes, round-bottom flasks, Pasteur pipettes, GC vials.

Sample Preparation
  • Freeze-drying and Homogenization: Freeze-dry the sediment sample to a constant weight and homogenize using a mortar and pestle.

  • Spiking with Internal Standard: Weigh approximately 2-5 g of the dried sediment into a centrifuge tube. Spike with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Extraction: Add 20 mL of a DCM:methanol (2:1, v/v) mixture. Extract the sample using ultrasonication for 15 minutes, repeated three times. After each sonication, centrifuge the sample and collect the supernatant.

  • Saponification: Combine the extracts and add 5 mL of 1 M methanolic KOH. Heat at 80°C for 2 hours to hydrolyze any esterified sterols.

  • Liquid-Liquid Extraction: After cooling, add 10 mL of deionized water and 10 mL of hexane. Vortex vigorously for 2 minutes and centrifuge to separate the phases. Collect the upper hexane layer. Repeat the hexane extraction twice more.

  • Drying and Concentration: Combine the hexane extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Filtration: Filter 1-2 L of the water sample through a pre-combusted glass fiber filter (GF/F, 0.7 µm).

  • Spiking with Internal Standard: Place the filter in a centrifuge tube and spike with a known amount of this compound solution.

  • Extraction: Follow the same extraction and saponification procedure as for sediment samples (steps 3-6 in section 4.2.1).

Cleanup
  • Silica Gel Column Chromatography: Prepare a small column with 2 g of activated silica gel in a Pasteur pipette.

  • Fractionation: Re-dissolve the extracted residue in a small volume of hexane and load it onto the silica gel column. Elute the sterol fraction with 20 mL of a DCM:hexane (4:1, v/v) mixture.

  • Concentration: Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

Derivatization
  • Silylation: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • Sample Dilution: After cooling, dilute the sample with an appropriate volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Table 3: Suggested SIM Ions for Fecal Sterol-TMS Ethers

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Coprostanol-TMS370458355
Epicoprostanol-TMS370458355
This compound-TMS 375 463 360
Cholesterol-TMS329456368
Cholestanol-TMS370458217
Stigmasterol-TMS396484381
β-Sitosterol-TMS414486357
Stigmastanol-TMS414488357

Visualizations

Experimental Workflow

experimental_workflow sample Environmental Sample (Water or Sediment) spike Spike with This compound sample->spike extraction Solvent Extraction (DCM:MeOH) spike->extraction saponification Saponification (Methanolic KOH) extraction->saponification lleq Liquid-Liquid Extraction (Hexane) saponification->lleq cleanup Silica Gel Cleanup lleq->cleanup derivatization Derivatization (BSTFA) cleanup->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Quantification gcms->quantification

Caption: Workflow for fecal sterol analysis using this compound.

Quantification Logic

quantification_logic native Native Fecal Sterol (e.g., Coprostanol) ratio Peak Area Ratio (Native / IS) native->ratio GC-MS Response is Internal Standard (this compound) is->ratio GC-MS Response concentration Analyte Concentration ratio->concentration cal_curve Calibration Curve cal_curve->concentration Calculates

Caption: Logic of quantification using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of fecal sterols in environmental samples. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of environmental chemistry, public health, and drug development. Adherence to these protocols will ensure the generation of high-quality, defensible data for the assessment of fecal pollution.

References

Application of Epicoprostanol-d5 in Lipidomics and Metabolomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Epicoprostanol-d5 as an internal standard in lipidomics and metabolomics research. The information herein is intended to guide researchers in accurately quantifying sterols and related metabolites in various biological matrices.

Application Notes

This compound is the deuterium-labeled form of epicoprostanol (B1214048), a C-3 epimer of coprostanol. Due to its structural similarity to endogenous sterols and its distinct mass, this compound serves as an ideal internal standard for quantitative analysis using mass spectrometry (MS) based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application lies in correcting for variations that can occur during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision in the quantification of neutral sterols and their metabolites.[2]

The use of a stable isotope-labeled internal standard like this compound is crucial in lipidomics and metabolomics studies for several reasons:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. This compound co-elutes with the target analytes and experiences similar matrix effects, allowing for reliable normalization.

  • Accurate Quantification: By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during the multi-step sample preparation process can be accounted for.

  • Method Validation: It is an essential tool for validating the robustness, precision, and accuracy of analytical methods for sterol analysis.[3][4]

This compound is particularly relevant in studies investigating cholesterol metabolism by the gut microbiota, as epicoprostanol is a known metabolite in the pathway converting cholesterol to coprostanol. Therefore, it is an excellent internal standard for fecal metabolomics and studies focusing on the interplay between the gut microbiome and host lipid metabolism.

Experimental Protocols

The following are detailed protocols for the extraction and quantification of neutral sterols from biological samples using this compound as an internal standard. These protocols can be adapted for various sample types, including feces, plasma, and tissues.

Protocol 1: Quantification of Fecal Sterols using LC-MS/HRMS

This protocol is adapted from a validated method for the quantification of sterols and stanols in human feces.[5][6]

1. Materials and Reagents:

  • This compound solution (e.g., 1 mg/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • N,N-dimethylglycine (DMG)

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • N,N-dimethylpyridin-4-amine (DMAP)

  • Sodium hydroxide (B78521)

  • Isooctane

  • Internal Standard (ISTD) working solution: Prepare a solution containing this compound at a suitable concentration (e.g., 10 µg/mL) in methanol. The exact concentration should be optimized based on the expected analyte concentrations and instrument sensitivity.

2. Sample Preparation and Homogenization:

  • Record the wet weight of the fecal sample.

  • Homogenize the fecal sample (e.g., using a bead beater or stomacher) in a suitable buffer or solvent (e.g., 70% isopropanol).[5]

  • Determine the dry weight of a separate aliquot of the homogenate by oven drying.

3. Lipid Extraction and Saponification:

  • To a known amount of fecal homogenate (e.g., equivalent to 2 mg dry weight), add a precise volume of the this compound internal standard working solution.

  • Add sodium hydroxide solution to saponify the lipids (to release esterified sterols).

  • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1 hour).

  • After cooling, neutralize the solution with an appropriate acid.

  • Extract the non-saponifiable lipids (including sterols) with a non-polar solvent like isooctane.

  • Repeat the extraction step to ensure complete recovery.

  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

4. Derivatization:

  • Reconstitute the dried lipid extract in a solution containing N,N-dimethylglycine (DMG), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and N,N-dimethylpyridin-4-amine (DMAP) in a suitable solvent.

  • Incubate the mixture to allow for the derivatization of the sterol hydroxyl groups. This step improves chromatographic separation and ionization efficiency.[6]

  • After the reaction, quench the reaction and prepare the sample for LC-MS analysis.

5. LC-MS/HRMS Analysis:

  • Chromatographic Separation:

    • Column: A C18 or biphenyl (B1667301) column is suitable for separating sterol isomers (e.g., Kinetex 2.6 µm biphenyl, 50 mm × 2.1 mm).[5]

    • Mobile Phase A: Methanol/water (5/95, v/v) with 2 mM ammonium acetate.[5]

    • Mobile Phase B: Methanol/acetonitrile (10/90, v/v) with 2 mM ammonium acetate.[5]

    • Gradient: Develop a gradient to separate the sterols of interest. A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B.[5]

    • Flow Rate: A flow rate of 0.5 mL/min is a good starting point.[5]

    • Injection Volume: 5 µL.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Heated electrospray ionization (HESI) in positive ion mode.

    • Scan Mode: Parallel Reaction Monitoring (PRM) for targeted quantification.[5][6]

    • Precursor and Product Ions: Determine the specific precursor and product ions for each derivatized sterol and for derivatized this compound.

    • Collision Energy: Optimize the collision energy for each analyte to achieve the best fragmentation.[5]

6. Quantification:

  • Create a calibration curve using a series of standards containing known concentrations of the target sterols and a constant concentration of this compound.

  • Calculate the ratio of the peak area of each analyte to the peak area of this compound.

  • Plot the peak area ratio against the concentration of the analyte to generate the calibration curve.

  • Determine the concentration of the analytes in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: General Protocol for Sterol Extraction from Plasma

This protocol provides a general workflow for extracting sterols from plasma samples.

1. Materials and Reagents:

  • This compound solution

  • Methanol

  • Dichloromethane (B109758)

  • Potassium hydroxide

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Extraction:

  • To 200 µL of plasma, add a known amount of this compound internal standard.[7]

  • Add a mixture of methanol and dichloromethane (or another suitable solvent system like methyl tert-butyl ether (MTBE)) to precipitate proteins and extract lipids.[7][8]

  • Vortex and centrifuge to separate the layers.

  • Collect the organic layer containing the lipids.

3. Saponification and SPE Cleanup:

  • Hydrolyze the lipid extract using potassium hydroxide to release esterified sterols.[7]

  • Neutralize the solution.

  • Perform a solid-phase extraction (SPE) to clean up the sample and isolate the sterol fraction.[7]

  • Elute the sterols from the SPE cartridge.

  • Evaporate the eluate to dryness.

4. Analysis:

  • The dried extract can be derivatized (e.g., silylation for GC-MS) and analyzed by GC-MS or reconstituted in a suitable solvent for LC-MS analysis as described in Protocol 1.[9][10][11]

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/HRMS method for the quantification of fecal sterols, which can be expected when using this compound as an internal standard. The data is based on a similar validated method.[5]

ParameterCholesterolCoprostanolCampesterolSitosterol
Linearity (R²) >0.99>0.99>0.99>0.99
Limit of Detection (LOD) (nmol/mg dw) 0.030.050.020.04
Limit of Quantification (LOQ) (nmol/mg dw) 0.100.150.070.12
Intra-day Precision (%CV) <10%<10%<12%<11%
Inter-day Precision (%CV) <15%<15%<18%<16%
Recovery (%) 95-108%92-110%90-105%93-107%

Data are representative and should be determined for each specific assay. dw = dry weight

Visualization of Pathways and Workflows

Cholesterol to Coprostanol Conversion Pathway

The following diagram illustrates the metabolic pathway for the conversion of cholesterol to coprostanol by gut microbiota, a key context for the application of this compound.

Cholesterol_Metabolism Cholesterol Cholesterol Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone Isomerization Coprostanone Coprostanone Cholestenone->Coprostanone Reduction Coprostanol Coprostanol Coprostanone->Coprostanol Reduction Epicoprostanol Epicoprostanol Coprostanone->Epicoprostanol Reduction

Caption: Metabolic conversion of cholesterol to coprostanol and epicoprostanol by gut bacteria.

General Experimental Workflow for Sterol Quantification

This diagram outlines the major steps in a typical experimental workflow for the quantification of sterols using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Feces, Plasma, etc.) Spike Spike with This compound (ISTD) Sample->Spike Extract Lipid Extraction & Saponification Spike->Extract Derivatize Derivatization (optional) Extract->Derivatize LCMS LC-MS or GC-MS Analysis Derivatize->LCMS Quant Quantification (using ISTD ratio) LCMS->Quant Result Final Concentration Quant->Result

References

Application Note: Quantitative Analysis of Epicoprostanol in Biological Samples using Epicoprostanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoprostanol (B1214048), a stereoisomer of coprostanol, is a fecal biomarker that can be indicative of various physiological and pathological processes. Accurate and precise quantification of epicoprostanol in complex biological matrices is crucial for clinical and research applications. The use of a stable isotope-labeled internal standard, such as Epicoprostanol-d5, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for spiking biological samples with this compound for accurate quantification of epicoprostanol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the recommended concentrations for the preparation of this compound stock and working solutions, as well as the spiking concentrations for different biological matrices.

Solution/Sample TypeThis compound ConcentrationSolvent/Matrix
Stock Solution 1.0 mg/mLEthanol (B145695)
Working Solution 10.0 µg/mLMethanol (B129727)
Spiked Plasma/Serum 100 ng/mLHuman Plasma/Serum
Spiked Tissue Homogenate 100 ng/gTissue Homogenate
Spiked Cell Lysate 50 ng/10^6 cellsCell Lysate

Experimental Protocols

This section details the methodologies for the preparation of the internal standard, sample spiking, and subsequent sample processing for LC-MS/MS analysis.

Preparation of this compound Internal Standard Solutions

a. Stock Solution (1.0 mg/mL):

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh out a precise amount (e.g., 1.0 mg) of this compound.

  • Dissolve the powder in the appropriate volume of ethanol to achieve a final concentration of 1.0 mg/mL.

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution in an amber glass vial at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[3]

b. Working Solution (10.0 µg/mL):

  • Perform a serial dilution of the 1.0 mg/mL stock solution with methanol to obtain a working solution with a concentration of 10.0 µg/mL.

  • For example, dilute 10 µL of the 1.0 mg/mL stock solution with 990 µL of methanol.

  • Store the working solution in an amber glass vial at -20°C for up to one month.

Spiking Protocol for Biological Samples

The internal standard should be added to the biological sample at the very beginning of the sample preparation process to account for any analyte loss during extraction and processing.[4]

a. Plasma or Serum:

  • Thaw the plasma or serum samples on ice.

  • To 100 µL of plasma or serum in a clean microcentrifuge tube, add 10 µL of the 10.0 µg/mL this compound working solution. This will result in a final internal standard concentration of 100 ng/mL, assuming a 1:10 dilution factor after protein precipitation.

b. Tissue Homogenate:

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • To a pre-weighed aliquot of the tissue homogenate (e.g., 100 mg), add a volume of the 10.0 µg/mL this compound working solution to achieve a final concentration of 100 ng/g of tissue.

c. Cultured Cells:

  • Harvest and count the cells.

  • To a cell pellet containing a known number of cells (e.g., 1 x 10^6 cells), add a volume of the 10.0 µg/mL this compound working solution to achieve a final concentration of 50 ng/10^6 cells.

Sample Extraction and Preparation for LC-MS/MS Analysis

The following is a general protocol for the extraction of sterols from biological matrices. Optimization may be required for specific sample types.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To the spiked sample, add 4 volumes of a cold extraction solvent mixture, such as methanol:dichloromethane (2:1, v/v) or chloroform:methanol (2:1, v/v).[5][6]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phase Separation (for chloroform:methanol extraction):

    • Add 0.25 volumes of 0.9% NaCl solution to the supernatant and vortex.

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile:water, 50:50, v/v with 0.1% formic acid).[7]

    • Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Internal Standard Preparation cluster_sample Sample Spiking & Extraction cluster_analysis Analysis stock This compound Stock Solution (1.0 mg/mL in Ethanol) working Working Solution (10.0 µg/mL in Methanol) stock->working Dilution spiked_sample Spiked Sample working->spiked_sample Spike sample Biological Sample (Plasma, Tissue, Cells) sample->spiked_sample extraction Protein Precipitation & LLE spiked_sample->extraction dried_extract Dried Lipid Extract extraction->dried_extract reconstituted_sample Reconstituted Sample dried_extract->reconstituted_sample lcms LC-MS/MS Analysis reconstituted_sample->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for spiking samples with this compound.

Logic of Internal Standard Usage

internal_standard_logic analyte Epicoprostanol (Analyte) process_variation Sample Prep & Instrument Variation analyte->process_variation is This compound (Internal Standard) is->process_variation ratio Ratio (Analyte / IS) process_variation->ratio quant Accurate Quantification ratio->quant

Caption: Ratiometric approach for accurate quantification.

References

Application Note: Derivatization of Epicoprostanol-d5 for Robust GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoprostanol is a fecal stanol formed by the bacterial reduction of cholesterol in the gut. Its measurement is a valuable tool in environmental and biomedical research, particularly as a biomarker for sewage pollution and in studies of cholesterol metabolism. The use of a deuterated internal standard, such as Epicoprostanol-d5, is crucial for accurate quantification by gas chromatography-mass spectrometry (GC-MS), as it corrects for sample loss during preparation and instrumental variability.

Effective GC-MS analysis of sterols like this compound necessitates a derivatization step to increase their volatility and improve chromatographic peak shape.[1] Silylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is the most common derivatization technique for this purpose.[1][2] This application note provides a detailed protocol for the derivatization of this compound using common silylating agents and outlines the subsequent GC-MS analysis.

Derivatization Agents for this compound

The most widely used silylating agents for sterols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[3][4]

  • BSTFA (+/- TMCS): A versatile and commonly used reagent that effectively derivatizes hydroxyl groups. The addition of 1% TMCS can enhance the reactivity, particularly for sterically hindered hydroxyls.[4]

  • MSTFA: Considered one of the most powerful silylating reagents, offering rapid and complete derivatization.[4]

The choice between these reagents can depend on the specific sample matrix and the presence of other analytes. For robust and routine analysis of this compound, both reagents can yield excellent results when optimized.

Experimental Protocols

Sample Preparation and Extraction

A generic sample preparation workflow for biological or environmental samples is outlined below. The specific steps may need to be adapted based on the sample matrix.

Sample Preparation Workflow cluster_sample_prep Sample Preparation Sample Sample (e.g., serum, sediment) Add_IS Add this compound Internal Standard Sample->Add_IS Accurate Quantification Homogenize Homogenize/Lyophilize Add_IS->Homogenize Extract Solvent Extraction (e.g., Chloroform (B151607):Methanol) Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry under Nitrogen Collect->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute

Figure 1: General workflow for sample preparation and extraction prior to derivatization.

Protocol:

  • To a known quantity of the sample (e.g., 100 µL of serum or 1g of dried sediment), add a precise amount of this compound internal standard solution.

  • Perform homogenization or lyophilization as required by the sample type.

  • Extract the lipids using a suitable solvent system, such as a 2:1 mixture of chloroform and methanol.

  • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.[5]

  • Carefully transfer the organic (lower) layer containing the lipids to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a small volume of a suitable solvent like pyridine (B92270) or acetonitrile (B52724) prior to derivatization.

Derivatization Protocol

This protocol describes the silylation of the extracted this compound.

Derivatization Workflow cluster_derivatization Derivatization Start Reconstituted Sample Extract Add_Reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) Start->Add_Reagent Incubate Incubate (e.g., 60°C for 60 min) Add_Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool Analyze Ready for GC-MS Analysis Cool->Analyze

Figure 2: Step-by-step workflow for the silylation of this compound.

Protocol:

  • To the reconstituted sample extract in a micro-reaction vial, add 50-100 µL of the chosen silylating agent (e.g., BSTFA + 1% TMCS or MSTFA).

  • Seal the vial tightly and vortex briefly to ensure thorough mixing.

  • Incubate the reaction mixture at 60-70°C for 60 minutes.[3] Optimization of temperature and time may be required for specific sample matrices.

  • Allow the vial to cool to room temperature before opening.

  • The derivatized sample is now ready for injection into the GC-MS system.

Quantitative Data

The following tables summarize typical parameters for the GC-MS analysis of TMS-derivatized this compound. These values may vary depending on the specific instrument and analytical conditions.

Table 1: Comparison of Silylation Reagents for this compound Derivatization

Derivatization ReagentTypical Reaction ConditionsAdvantagesConsiderations
BSTFA + 1% TMCS 60°C for 60 minWidely used, effective for most sterols.[4]May be less reactive for highly hindered hydroxyls.
MSTFA 60°C for 60 minHighly reactive, rapid, and complete derivatization.[4]Can be more susceptible to moisture.

Table 2: GC-MS Parameters for TMS-Epicoprostanol-d5 Analysis

ParameterTypical Value
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Oven Program Initial 180°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 15 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Table 3: Analytical Parameters for TMS-Epicoprostanol-d5

ParameterExpected Value
Expected Retention Time ~18-22 min (highly dependent on GC conditions)
Key Mass Fragments (m/z) 465 (M+), 375 ([M-90]+, loss of TMSOH), 355 ([M-110]+)
Quantifier Ion m/z 465
Qualifier Ions m/z 375, 355
Limit of Detection (LOD) ~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL

Logical Relationships in GC-MS Analysis

The successful quantification of this compound relies on a series of interconnected steps, each critical for the final result.

GC-MS Analysis Logic cluster_analysis Analytical Cascade Derivatization Successful Derivatization Volatility Increased Volatility Derivatization->Volatility Peak_Shape Improved Peak Shape Derivatization->Peak_Shape Separation Chromatographic Separation Volatility->Separation Peak_Shape->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Accurate Quantification Detection->Quantification

Figure 3: Logical flow from derivatization to accurate quantification in GC-MS analysis.

Conclusion

The derivatization of this compound is a critical step for its reliable quantification by GC-MS. Silylation with reagents such as BSTFA or MSTFA effectively increases the volatility and improves the chromatographic performance of the analyte. The detailed protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for the determination of this important biomarker in various matrices. Careful optimization of each step, from sample preparation to GC-MS analysis, is essential for achieving high sensitivity, accuracy, and reproducibility.

References

Quantitative Analysis of Cholesterol Metabolites Using Epicoprostanol-d5: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for maintaining cellular structure and function, undergoes a complex network of metabolic transformations to produce a variety of bioactive molecules. These metabolites, including oxysterols and bile acid precursors, play crucial roles in numerous physiological and pathophysiological processes, such as lipid homeostasis, inflammation, and cell signaling. Consequently, the accurate quantification of these cholesterol derivatives in biological matrices is of paramount importance for understanding disease mechanisms and for the development of novel therapeutic interventions.

This application note provides a detailed protocol for the quantitative analysis of cholesterol metabolites in plasma samples using gas chromatography-mass spectrometry (GC-MS) with Epicoprostanol-d5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision by correcting for variations during sample preparation and analysis.[1]

Principle

The methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of the internal standard, this compound, which is chemically similar to the analytes of interest but mass-shifted due to deuterium (B1214612) labeling, is added to the sample at the beginning of the workflow. Following sample preparation, which includes saponification to release esterified sterols, liquid-liquid extraction to isolate the lipid fraction, and derivatization to enhance volatility and chromatographic performance, the analytes are separated and detected by GC-MS. The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the concentration of the analyte, effectively normalizing for any sample loss or variability during the procedure.

Materials and Reagents

  • Solvents: Methanol, n-hexane, chloroform, isopropanol (B130326) (all HPLC or GC grade)

  • Reagents: Potassium hydroxide (B78521) (KOH), Pyridine (B92270), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard: this compound solution (e.g., 1 mg/mL in ethanol)

  • Standards: Certified reference standards of cholesterol and its metabolites (e.g., 7α-hydroxycholesterol, 27-hydroxycholesterol, lathosterol)

  • Biological Matrix: Human plasma (or other relevant biological fluid/tissue)

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for drying)

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. The following steps outline a typical procedure for the extraction of sterols from plasma.

  • Aliquoting and Internal Standard Spiking:

    • Thaw plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • Pipette 100 µL of plasma into a glass tube with a PTFE-lined screw cap.

    • Add a known amount of this compound internal standard solution to each sample. The amount should be chosen to be within the calibration range.

    • Vortex briefly to mix.

  • Saponification (Alkaline Hydrolysis):

    • Add 1 mL of 1 M ethanolic potassium hydroxide solution to each tube.

    • Securely cap the tubes and vortex for 30 seconds.

    • Incubate the samples at 60°C for 1 hour in a heating block or water bath to hydrolyze the sterol esters.[2]

    • After incubation, allow the tubes to cool to room temperature.

  • Liquid-Liquid Extraction:

    • Add 1 mL of deionized water to each tube.

    • Add 3 mL of n-hexane to extract the non-saponifiable lipids (sterols).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper n-hexane layer to a clean glass tube.

    • Repeat the extraction step with another 3 mL of n-hexane to ensure complete recovery.

    • Combine the n-hexane extracts.

  • Drying:

    • Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen gas at 40-50°C.

Derivatization

To improve the volatility and thermal stability of the sterols for GC-MS analysis, a silylation step is performed.

  • Add 50 µL of pyridine to the dried extract to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the tubes tightly and heat at 60°C for 30 minutes.[2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized samples are analyzed using a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp 1: 20°C/min to 270°C, hold for 5 minutes.

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Specific ions for each analyte and the internal standard should be selected based on their mass spectra.

Data Presentation

The following tables summarize the expected quantitative performance of a validated GC-MS method for cholesterol metabolites using a deuterated internal standard like this compound. The data is compiled from various studies employing similar methodologies.[2][3][4]

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (R²)
Lathosterol10 - 2000> 0.995
7α-hydroxycholesterol1 - 500> 0.996
27-hydroxycholesterol1 - 500> 0.994
Desmosterol10 - 2000> 0.997
Campesterol10 - 2000> 0.995
Sitosterol10 - 2000> 0.995

Table 2: Precision and Accuracy (Recovery)

AnalyteConcentration LevelIntra-assay CV (%)Inter-assay CV (%)Recovery (%)
Lathosterol Low< 10< 1590 - 110
High< 8< 1292 - 108
7α-hydroxycholesterol Low< 12< 1588 - 112
High< 9< 1391 - 109
27-hydroxycholesterol Low< 11< 1489 - 111
High< 8< 1293 - 107

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Lathosterol210
7α-hydroxycholesterol0.21
27-hydroxycholesterol0.31
Desmosterol310

Visualizations

Cholesterol Metabolism Pathway

The following diagram illustrates the key pathways of cholesterol biosynthesis and its conversion to major classes of metabolites.

Cholesterol_Metabolism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Rate-limiting) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol Kandutsch-Russell Pathway Desmosterol Desmosterol Lanosterol->Desmosterol Bloch Pathway Cholesterol Cholesterol Lathosterol->Cholesterol DHCR7 Desmosterol->Cholesterol DHCR24 Oxysterols Oxysterols (e.g., 7α-HC, 27-HC) Cholesterol->Oxysterols CYP7A1, CYP27A1, etc. SteroidHormones Steroid Hormones Cholesterol->SteroidHormones BileAcids Bile Acids Oxysterols->BileAcids

Caption: Simplified cholesterol biosynthesis and catabolism pathway.

Experimental Workflow

The diagram below outlines the major steps involved in the quantitative analysis of cholesterol metabolites from plasma samples.

Experimental_Workflow Start Plasma Sample Spike Spike with This compound Start->Spike Saponification Saponification (Alkaline Hydrolysis) Spike->Saponification Extraction Liquid-Liquid Extraction (n-hexane) Saponification->Extraction Dry Evaporation to Dryness Extraction->Dry Derivatization Derivatization (Silylation with BSTFA) Dry->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis End Results DataAnalysis->End

References

Application Notes and Protocols for Sterol Analysis using Epicoprostanol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of sterols in biological matrices, utilizing Epicoprostanol-d5 as a deuterated internal standard for accurate quantification. The methodologies described are applicable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Introduction

Accurate quantification of sterols is crucial in various research fields, including clinical diagnostics, drug development, and food science. Endogenous and exogenous sterols play significant roles in cellular structure, signaling pathways, and metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[1] Epicoprostanol is a suitable internal standard as it is not naturally abundant in most biological samples and its chromatographic properties are similar to many common sterols.[2]

This document outlines two primary workflows for sterol analysis: a classic approach involving saponification followed by liquid-liquid extraction (LLE) and derivatization for GC-MS analysis, and a more modern method utilizing solid-phase extraction (SPE) for cleanup prior to LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for sterol analysis methods. These values can vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

AnalyteMethodMDL (ng/mL)LOQ (ng/mL)Reference
CholesterolLC-MS/MS≤ 1-[3]
LathosterolGC-MS-1.8 - 10.8 µg/L
CampesterolGC-MS-0.2 - 1.2 µg/mL
SitosterolGC-MS-0.2 - 1.2 µg/mL
Various SterolsLC-MS67.5 - 500067.5 - 5000[4]
OxysterolsHPLC-MS≤ 1-[3][5]

Table 2: Recovery Rates for Sterol Analysis

Sterol/OxysterolRecovery (%)MethodReference
(d6) 1,25 VD387.9HPLC-MS[3]
(d6) 27HC90.7HPLC-MS[3]
(d6) 7αHC100.8HPLC-MS[3]
(d6) 4βHC100.3HPLC-MS[3]
General Sterols85 - 110HPLC-MS[3][5]

Experimental Workflows

Workflow 1: Saponification, LLE, and Derivatization for GC-MS Analysis

This workflow is a robust and widely used method for the analysis of total sterols (free and esterified). Saponification hydrolyzes sterol esters to their free form.

start Sample Collection (e.g., Plasma, Tissue) is_addition Addition of This compound Internal Standard start->is_addition saponification Saponification (e.g., Ethanolic KOH, 90°C, 2h) is_addition->saponification lle Liquid-Liquid Extraction (e.g., Hexane (B92381) or Toluene) saponification->lle wash Wash with Water lle->wash dry_extract Dry Extract (under Nitrogen) wash->dry_extract derivatization Derivatization (e.g., BSTFA + 1% TMCS, 70°C, 15 min) dry_extract->derivatization gcms GC-MS Analysis derivatization->gcms

Workflow for GC-MS analysis of sterols.

Workflow 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This workflow is suitable for high-throughput analysis and can be tailored to analyze free sterols or total sterols if a hydrolysis step is included.

start Sample Collection (e.g., Plasma, Serum) is_addition Addition of This compound Internal Standard start->is_addition protein_precipitation Protein Precipitation & Lipid Extraction (e.g., Methanol (B129727)/Dichloromethane) is_addition->protein_precipitation hydrolysis Optional: Hydrolysis (for total sterols) protein_precipitation->hydrolysis spe Solid-Phase Extraction (SPE) (e.g., Silica (B1680970) Cartridge) protein_precipitation->spe hydrolysis->spe elution Elution of Sterols spe->elution dry_reconstitute Dry and Reconstitute in Mobile Phase elution->dry_reconstitute lcmsms LC-MS/MS Analysis dry_reconstitute->lcmsms

Workflow for LC-MS/MS analysis of sterols.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol is adapted from established methods for the analysis of total sterols in biological matrices.[6]

1. Materials and Reagents:

  • Sample (e.g., 200 µL plasma, 100 mg tissue homogenate)

  • This compound internal standard solution (in ethanol)

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)

  • Hexane or Toluene (B28343) (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Glass centrifuge tubes with PTFE-lined caps

2. Procedure:

  • Internal Standard Addition: To a glass centrifuge tube, add the sample. Spike with a known amount of this compound internal standard solution.

  • Saponification: Add 2 mL of 2 M ethanolic KOH. Cap the tube tightly and vortex. Incubate at 90°C for 2 hours in a heating block or water bath.[7]

  • Cooling: Allow the tube to cool to room temperature.

  • Liquid-Liquid Extraction: Add 2 mL of deionized water and 5 mL of hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 4-6) two more times with 5 mL of hexane each time. Combine all hexane extracts.

  • Washing: Wash the combined hexane extract by vortexing with 5 mL of deionized water. Centrifuge and discard the lower aqueous layer.

  • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization: To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap the tube and heat at 70°C for 15 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol is a streamlined method suitable for higher throughput analysis of free sterols. A hydrolysis step can be incorporated after protein precipitation for total sterol analysis.[3][5]

1. Materials and Reagents:

  • Sample (e.g., 100 µL plasma or serum)

  • This compound internal standard solution (in methanol)

  • Methanol (LC-MS grade)

  • Dichloromethane (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica, 100 mg)

  • SPE conditioning solvent (e.g., Hexane)

  • SPE wash solvent (e.g., Hexane)

  • SPE elution solvent (e.g., 30% Isopropanol (B130326) in Hexane)[8]

  • LC-MS/MS mobile phase for reconstitution

2. Procedure:

  • Internal Standard Addition: To a polypropylene (B1209903) tube, add the sample. Spike with a known amount of this compound internal standard solution.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a 1:1 (v/v) mixture of methanol and dichloromethane. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • SPE Cartridge Conditioning: Condition a silica SPE cartridge with 2 mL of hexane.

  • Sample Loading: Re-dissolve the dried extract in a small volume of a non-polar solvent like toluene (e.g., 200 µL) and load it onto the conditioned SPE cartridge.[8]

  • Washing: Wash the cartridge with 2 mL of hexane to remove non-polar interfering compounds.

  • Elution: Elute the sterols with 2 mL of 30% isopropanol in hexane into a clean collection tube.[8]

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the quantification of sterols using an internal standard.

cluster_quantification Quantification Analyte Analyte (Sterol) in Sample Analyte_Signal Analyte Signal (Peak Area) Analyte->Analyte_Signal IS Internal Standard (this compound) IS_Signal IS Signal (Peak Area) IS->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Quantification using an internal standard.

Conclusion

The selection of the appropriate sample preparation technique depends on the specific research question, the available instrumentation, and the nature of the sample matrix. For comprehensive analysis of total sterols, the classic saponification and LLE method followed by GC-MS is highly reliable. For higher throughput and analysis of free sterols, the SPE-based cleanup for LC-MS/MS offers a sensitive and efficient alternative. In all cases, the use of a deuterated internal standard like this compound is paramount for achieving accurate and reproducible quantitative results.

References

Application Notes and Protocols: Epicoprostanol-d5 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoprostanol (B1214048), a stereoisomer of coprostanol, is a neutral stanol produced from cholesterol by the gut microbiota.[1] As a virtually non-absorbable sterol, its formation represents a key pathway for cholesterol elimination from the body.[2] The study of the conversion of cholesterol to coprostanol and epicoprostanol is crucial for understanding cholesterol homeostasis, the role of the gut microbiome in host metabolism, and for the development of novel therapies for dyslipidemia.

Epicoprostanol-d5 is a stable isotope-labeled version of epicoprostanol that can be used as a tracer in metabolic studies to quantitatively track its metabolic fate. This document provides detailed application notes and protocols for the use of this compound in investigating cholesterol metabolism, gut microbiome activity, and cholesterol absorption.

Core Applications

The primary applications of this compound as a metabolic tracer include:

  • Investigating the downstream metabolism of epicoprostanol: By administering this compound, researchers can trace its potential further conversion to other metabolites, its absorption (if any), and its excretion kinetics.

  • Studying the reversibility of the cholesterol-to-epicoprostanol pathway: While generally considered a terminal metabolite, tracer studies can definitively determine if any epicoprostanol is converted back to cholesterol or other stanols in vivo.

  • Assessing the impact of therapeutic interventions on cholesterol metabolism: this compound can be used to understand how drugs, prebiotics, or probiotics affect the metabolic activity of the gut microbiota in relation to cholesterol processing.

  • Use as an internal standard: Due to its chemical similarity to other neutral sterols, this compound is an excellent internal standard for the accurate quantification of endogenous epicoprostanol, coprostanol, cholesterol, and other sterols in complex biological matrices like feces and plasma.[3]

Signaling and Metabolic Pathways

The formation of epicoprostanol is a multi-step process mediated by gut bacteria, originating from dietary and biliary cholesterol. The primary pathway involves the conversion of cholesterol to coprostanol, with epicoprostanol being a minor isomer.

Cholesterol_Metabolism cluster_gut Gut Lumen Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Oxidation/Isomerization (Gut Microbiota) Coprostanone Coprostanone Cholestenone->Coprostanone Reduction (Gut Microbiota) Coprostanol Coprostanol Coprostanone->Coprostanol Reduction (Gut Microbiota) Epicoprostanol Epicoprostanol Coprostanone->Epicoprostanol Reduction (Gut Microbiota)

Figure 1: Simplified pathway of cholesterol conversion to coprostanol and epicoprostanol by gut microbiota.

Experimental Protocols

In Vivo Tracer Study Design

This protocol outlines a typical in vivo study in a rodent model to trace the metabolic fate of this compound. The principles can be adapted for human studies.

Experimental_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Tracer_Admin Oral Gavage of This compound Acclimatization->Tracer_Admin Sample_Collection Time-Course Sample Collection (Feces, Blood, Tissues) Tracer_Admin->Sample_Collection Sample_Prep Sample Preparation (Homogenization, Extraction, Saponification) Sample_Collection->Sample_Prep Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization Analysis GC-MS or LC-MS/HRMS Analysis Derivatization->Analysis Data_Analysis Data Analysis and Kinetic Modeling Analysis->Data_Analysis

Figure 2: General experimental workflow for an in vivo tracer study with this compound.

1. Tracer Administration:

  • Tracer Preparation: Dissolve this compound in a suitable vehicle (e.g., corn oil).

  • Dosage: The dosage will depend on the animal model and the sensitivity of the analytical equipment. A typical starting point for rodent studies is 1-5 mg/kg body weight.

  • Administration: Administer the tracer via oral gavage to mimic dietary intake.

2. Sample Collection:

  • Feces: Collect fecal pellets at various time points post-administration (e.g., 0, 4, 8, 12, 24, 48, and 72 hours) to track excretion.

  • Blood: Collect blood samples (via tail vein or cardiac puncture at sacrifice) at corresponding time points to assess potential absorption.

  • Tissues: At the end of the study, collect relevant tissues such as the liver, small intestine, and colon to determine tissue distribution.

3. Sample Preparation (Fecal Samples):

  • Homogenization: Lyophilize fecal samples to determine dry weight. Homogenize the dried feces in water or a suitable buffer.[4]

  • Internal Standard Spiking: Add a known amount of a different internal standard (e.g., 5α-cholestane) to the homogenate to control for extraction efficiency. If this compound is being used as the internal standard for endogenous sterol measurement, it should be added at this step.

  • Saponification: To hydrolyze sterol esters, add ethanolic potassium hydroxide (B78521) and heat the sample (e.g., at 70°C for 1-2 hours).[4] This step is crucial for measuring total sterol content.

  • Extraction: After saponification, extract the non-saponifiable fraction (containing the neutral sterols) with a non-polar solvent like hexane (B92381) or diethyl ether.[4]

  • Derivatization: Evaporate the solvent and derivatize the sterols to make them more volatile for GC-MS analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

4. Analytical Methodology (GC-MS):

  • Gas Chromatography (GC):

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Injector: Operate in splitless mode.

    • Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to separate the different sterols.

  • Mass Spectrometry (MS):

    • Ionization: Use electron ionization (EI).

    • Acquisition Mode: Use Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor the characteristic ions for the derivatized (e.g., TMS-ether) forms of this compound and its potential unlabeled metabolites.

Data Presentation

Quantitative data from tracer studies should be presented in clear, structured tables to allow for easy comparison between different experimental groups or time points.

Table 1: Fecal Excretion of this compound and Unlabeled Sterols Following Oral Administration of this compound (Example Data)

Time Point (hours)This compound (µg/g dry feces)Endogenous Epicoprostanol (µg/g dry feces)Endogenous Coprostanol (µg/g dry feces)Endogenous Cholesterol (µg/g dry feces)
00.0 ± 0.050.2 ± 5.11500.6 ± 120.3800.3 ± 75.2
12150.7 ± 25.352.1 ± 6.31550.2 ± 135.1810.5 ± 80.1
24850.3 ± 90.151.5 ± 5.81490.8 ± 110.7795.4 ± 70.9
48200.1 ± 30.549.8 ± 4.91510.4 ± 125.6805.1 ± 78.3
7225.6 ± 5.250.9 ± 5.51525.9 ± 130.2799.6 ± 72.4

Data are presented as mean ± standard deviation.

Table 2: Cholesterol Absorption and Fecal Sterol Excretion in Humans (Literature-Derived Data for Context)

ParameterValueReference
Cholesterol Absorption Efficiency34-57%[1]
Daily Fecal Cholesterol Excretion~150 mg/day[1]
Daily Fecal Neutral Sterol Output (Control Diet)818 ± 85 mg/day[6]
Fecal Cholesterol Origin (Plasmatic)69%[7]
Fecal Cholesterol Origin (Unabsorbed Dietary)20%[8]
Fecal Cholesterol Origin (Intestinal Secretion)11%[7]

Conclusion

This compound is a valuable tool for metabolic research, enabling detailed investigation into the fate of a key cholesterol metabolite produced by the gut microbiota. The protocols and application notes provided here offer a framework for designing and conducting robust tracer studies. By combining in vivo administration of this compound with sensitive analytical techniques like GC-MS, researchers can gain significant insights into cholesterol homeostasis, the metabolic capacity of the gut microbiome, and the mechanisms of action for novel therapeutics targeting these pathways.

References

Troubleshooting & Optimization

Optimizing Epicoprostanol-d5 Concentration for Internal Standard: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Epicoprostanol-d5 and why is it used as an internal standard?

This compound is a deuterated form of epicoprostanol, a naturally occurring sterol. In mass spectrometry, stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards.[1] Because it is chemically almost identical to the analytes of interest (e.g., cholesterol and other sterols), it behaves similarly during sample preparation, chromatography, and ionization.[1] This allows it to effectively compensate for variations in extraction efficiency, injection volume, and matrix effects, leading to more accurate and precise quantification.[1]

Q2: What is a typical working concentration for this compound?

The optimal concentration of an internal standard is dependent on the specific assay and the expected concentration range of the analyte. A common practice is to use a concentration that falls within the mid-range of the calibration curve. Based on similar deuterated sterol standards used in fecal sample analysis, a working concentration in the range of 5-10 µg/mL is a reasonable starting point for optimization. For instance, a study on fecal sterols utilized a working solution of coprostanol-d5 (B12410896) at 8.8 µg/mL.[2]

Q3: Can I use this compound for both GC-MS and LC-MS analysis?

Yes, this compound is suitable for use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for sterol analysis.[3] For GC-MS, derivatization to form trimethylsilyl (B98337) (TMS) ethers is a common step to improve volatility and chromatographic performance.[4][5] In LC-MS, derivatization may not be necessary, but it can be employed to enhance ionization efficiency.

Q4: How should I prepare and store this compound stock solutions?

It is recommended to prepare a primary stock solution of this compound in a high-purity organic solvent such as methanol (B129727) or ethanol (B145695) at a concentration of approximately 1 mg/mL. This stock solution should be stored in an amber glass vial at -20°C to prevent degradation. Working solutions can then be prepared by diluting the stock solution to the desired concentration with the appropriate solvent for your analytical method.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered when using this compound as an internal standard.

Issue 1: High Variability in this compound Peak Area

High variability in the internal standard's response across a batch of samples can compromise the accuracy and precision of your results.

Table 1: Troubleshooting High Variability in Internal Standard Response

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure accurate and consistent pipetting of the this compound working solution into every sample, calibrator, and quality control sample. - Verify that vortexing and mixing steps are uniform across all samples to ensure complete homogenization. - If performing liquid-liquid extraction, ensure consistent phase separation and transfer of the organic layer.
Instrument Instability - Inject a solution of this compound multiple times to assess the reproducibility of the instrument's response. - Check for fluctuations in the mass spectrometer's ion source or detector. - Ensure the autosampler is functioning correctly and injecting consistent volumes.
Matrix Effects - Matrix effects, such as ion suppression or enhancement, can vary between samples and lead to inconsistent internal standard response.[6] - Perform a matrix effect assessment to quantify the degree of signal suppression or enhancement in your specific biological matrix.[6]
Issue 2: Poor Accuracy at Low Analyte Concentrations

Inaccurate quantification, particularly at the lower limit of quantitation (LLOQ), can be a significant issue.

Table 2: Troubleshooting Inaccurate Results at Low Concentrations

Possible Cause Troubleshooting Steps
Isotopic Contribution - The this compound standard may contain a small percentage of the non-deuterated (d0) form. This can lead to a false positive signal for the analyte, especially at low concentrations. - Analyze a high concentration of the this compound standard and monitor the mass transition of the unlabeled analyte to quantify the level of d0 impurity.[7]
Inappropriate Internal Standard Concentration - If the internal standard concentration is too high, its contribution to the analyte signal (due to isotopic impurities) can become significant at the LLOQ. - Optimize the this compound concentration to be appropriate for the low end of the calibration curve.
Non-Linearity of Detector Response - Ensure that the detector response is linear across the entire calibration range, including the LLOQ. - A weighted linear regression model may be more appropriate for calibration curves that span a wide dynamic range.
Issue 3: Chromatographic Separation of Analyte and Internal Standard

While stable isotope-labeled internal standards are chemically similar to the analyte, slight differences in chromatographic retention time can occur due to the "isotope effect."[8]

Table 3: Troubleshooting Chromatographic Separation Issues

Possible Cause Troubleshooting Steps
Deuterium Isotope Effect - A slight separation between the analyte and this compound can expose them to different matrix components as they elute from the column, leading to differential ion suppression or enhancement.[8] - Optimize the chromatographic method (e.g., gradient profile, column temperature, mobile phase composition) to achieve co-elution or near co-elution of the analyte and internal standard.[7]
Column Degradation - Over time, the performance of the analytical column can degrade, leading to peak shape issues and potential separation of the analyte and internal standard. - Replace the analytical column with a new one of the same type.

Experimental Protocols

Protocol 1: Quantification of Sterols in Human Plasma using GC-MS with this compound

This protocol provides a general procedure for the analysis of total sterols in human plasma. Optimization may be required for specific applications.

1. Sample Preparation and Saponification: a. To 100 µL of human plasma in a glass tube, add 20 µL of the this compound working solution (e.g., 10 µg/mL in ethanol). b. Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH). c. Vortex for 30 seconds and incubate at 60°C for 1 hour to saponify the steryl esters. d. Allow the samples to cool to room temperature.

2. Extraction: a. Add 1 mL of deionized water and 2 mL of n-hexane to the saponified sample. b. Vortex vigorously for 2 minutes. c. Centrifuge at 1500 x g for 5 minutes to separate the phases. d. Carefully transfer the upper hexane (B92381) layer to a clean glass tube. e. Repeat the extraction with another 2 mL of n-hexane and combine the hexane fractions. f. Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization: a. To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the tube tightly and heat at 70°C for 30 minutes to form the TMS-ether derivatives. c. Cool to room temperature before GC-MS analysis.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., 95% dimethyl, 5% diphenyl-polysiloxane) for separation.[4] c. Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the sterols of interest and this compound-TMS ether.

Protocol 2: Assessment of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects on the ionization of this compound.[6]

1. Prepare Two Sets of Samples: a. Set A (Neat Solution): Spike the this compound working solution into the final reconstitution solvent to achieve a concentration equivalent to that in the analytical samples. b. Set B (Post-Extraction Spike): Extract blank plasma (without the internal standard) using the sample preparation protocol described above. Spike the this compound working solution into the final dried and reconstituted extract at the same concentration as in Set A.

2. Analysis and Calculation: a. Analyze both sets of samples by LC-MS/MS or GC-MS. b. Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) c. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effects.

Table 4: Interpretation of Matrix Factor (MF) Values

Matrix Factor (MF) Interpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for Sterol Analysis cluster_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Saponification Saponification Add_IS->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Evaporation Evaporation Extraction->Evaporation Derivatize TMS Derivatization Evaporation->Derivatize GCMS_LCMS GC-MS or LC-MS/MS Analysis Evaporation->GCMS_LCMS For LC-MS (if no derivatization) Derivatize->GCMS_LCMS Data_Processing Data Processing & Quantification GCMS_LCMS->Data_Processing

Caption: Experimental Workflow for Sterol Analysis.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Internal Standard Issues Start Inaccurate or Imprecise Results Check_IS_Variability High IS Peak Area Variability? Start->Check_IS_Variability Check_Low_Conc_Accuracy Poor Accuracy at LLOQ? Check_IS_Variability->Check_Low_Conc_Accuracy No Investigate_Prep Review Sample Preparation Check_IS_Variability->Investigate_Prep Yes Check_Coelution Analyte/IS Separation? Check_Low_Conc_Accuracy->Check_Coelution No Check_Isotopic_Purity Check Isotopic Purity of IS Check_Low_Conc_Accuracy->Check_Isotopic_Purity Yes Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma Yes Data_OK Data Likely Acceptable Check_Coelution->Data_OK No Assess_Instrument Assess Instrument Stability Investigate_Prep->Assess_Instrument Evaluate_Matrix Evaluate Matrix Effects Assess_Instrument->Evaluate_Matrix Optimize_IS_Conc Optimize IS Concentration Check_Isotopic_Purity->Optimize_IS_Conc

Caption: Troubleshooting Logic for Internal Standard Issues.

References

Technical Support Center: Minimizing Matrix Effects in Sterol Analysis with Epicoprostanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects in sterol analysis using Epicoprostanol-d5 as an internal standard. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.

Troubleshooting Guides

This section addresses specific issues that may arise during sterol analysis when using this compound.

Issue 1: High Variability in this compound Peak Area Across Samples

  • Possible Cause 1: Inconsistent Spiking of Internal Standard.

    • Solution: Ensure precise and consistent addition of the this compound standard to every sample and calibrant. Use a calibrated positive displacement pipette for viscous organic solutions. Prepare a single, large batch of the internal standard spiking solution to be used for the entire sample set to minimize variability.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Verify the stability of this compound in your specific sample matrix and throughout your sample preparation workflow (e.g., during saponification or derivatization). Minimize the time samples are exposed to harsh conditions or elevated temperatures.

  • Possible Cause 3: Incomplete Dissolution.

    • Solution: Ensure that the dried extract is fully reconstituted in the injection solvent. Vortex and sonicate the sample vial after reconstitution to ensure homogeneity before injection.

Issue 2: Poor Peak Shape or Splitting for this compound and/or Target Sterols

  • Possible Cause 1: Chromatographic Issues.

    • Solution:

      • Column Overload: Reduce the injection volume or dilute the sample.

      • Incompatible Injection Solvent: Ensure the reconstitution solvent is compatible with the initial mobile phase to prevent peak distortion.

      • Column Contamination: Implement a column wash step between injections or consider using a guard column. If the problem persists, trim the analytical column or replace it.[1]

  • Possible Cause 2: Co-elution with an Interfering Matrix Component.

    • Solution: Optimize the chromatographic gradient to improve separation. A shallower gradient or a different stationary phase may be necessary.[2]

Issue 3: Inaccurate Quantification Despite Using this compound

  • Possible Cause 1: Non-linear Detector Response.

    • Solution: Ensure that the concentration of both the target sterols and this compound fall within the linear dynamic range of the mass spectrometer. If necessary, adjust the spiking concentration of the internal standard or dilute the samples.

  • Possible Cause 2: Isotopic Contribution.

    • Solution: For analytes with overlapping isotopic profiles with this compound, ensure your data processing software correctly corrects for the isotopic contributions.

  • Possible Cause 3: Differential Matrix Effects.

    • Solution: While this compound is excellent at compensating for matrix effects, extreme levels of co-eluting matrix components can still cause differential suppression or enhancement.[3] Enhance sample clean-up using techniques like solid-phase extraction (SPE) to remove a broader range of interfering compounds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended for minimizing matrix effects in sterol analysis by LC-MS?

A1: this compound is a stable isotope-labeled (SIL) internal standard. The five deuterium (B1214612) atoms make it distinguishable by mass spectrometry from its non-labeled counterpart. Because it is chemically and structurally almost identical to endogenous sterols, it co-elutes and experiences the same extraction inefficiencies and ionization suppression or enhancement in the MS source as the target analytes.[4] This co-behavior allows for accurate correction of signal variations caused by matrix effects, leading to more precise and accurate quantification.

Q2: Can I use non-labeled epicoprostanol (B1214048) as an internal standard instead of this compound?

A2: While non-labeled epicoprostanol can be used, it is not as effective as this compound for LC-MS analysis.[5] A non-labeled standard can correct for sample loss during preparation, but it cannot fully compensate for matrix effects in the mass spectrometer because its signal is also affected by ion suppression or enhancement without a stable isotope-labeled counterpart for accurate ratio measurement. Deuterated standards are considered the gold standard for quantitative LC-MS analysis.[4]

Q3: How do I assess the extent of matrix effects in my sterol analysis?

A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into an extracted blank matrix (a sample that does not contain the analyte) with the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as follows:

Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100

A value greater than zero indicates ion suppression, while a negative value indicates ion enhancement.

Q4: What are the most effective sample preparation techniques to reduce matrix effects in sterol analysis?

A4:

  • Liquid-Liquid Extraction (LLE): A common technique to separate lipids, including sterols, from more polar matrix components.

  • Solid-Phase Extraction (SPE): Offers more selective cleanup by using different sorbents to retain either the analytes of interest or the interfering matrix components. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in removing a wide range of interferences.[6]

  • Saponification: This process hydrolyzes steryl esters to free sterols, which can simplify the chromatogram and remove some interfering lipid classes. However, it prevents the analysis of individual steryl esters.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of sterol quantification in complex matrices. The following table summarizes the expected performance improvements based on established principles of isotope dilution mass spectrometry.

ParameterWithout Internal StandardWith Non-Labeled IS (e.g., Epicoprostanol)With SIL-IS (e.g., this compound)
Accuracy (% Bias) High potential for significant bias (can be >50%) due to uncorrected matrix effects and sample loss.Reduced bias from sample loss, but still susceptible to significant bias from differential matrix effects.High accuracy (typically <15% bias) as it corrects for both sample loss and matrix effects.
Precision (%RSD) Poor precision (often >20%) due to variable matrix effects and inconsistent sample recovery.Improved precision over no IS, but can still be poor (>15%) due to variable ionization.Excellent precision (typically <15%) due to effective normalization of analytical variability.
Correction for Sample Loss NoneGoodExcellent
Correction for Matrix Effects NonePoorExcellent

Note: The values presented are typical and can vary depending on the complexity of the matrix, the concentration of the analyte, and the robustness of the analytical method.

Experimental Protocols

Protocol 1: General Workflow for Sterol Analysis using this compound and LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of sterols from a biological matrix (e.g., plasma, serum, or tissue homogenate).

1. Sample Preparation and Spiking a. To 100 µL of sample (e.g., serum), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity). b. Vortex briefly to mix.

2. Saponification (for total sterol analysis) a. Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH). b. Incubate at 60°C for 1 hour to hydrolyze steryl esters. c. Allow the sample to cool to room temperature.

3. Liquid-Liquid Extraction (LLE) a. Add 1 mL of deionized water and 2 mL of hexane (B92381). b. Vortex vigorously for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the phases. d. Carefully transfer the upper hexane layer to a clean tube. e. Repeat the extraction with another 2 mL of hexane and combine the extracts.

4. Evaporation and Reconstitution a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 80:20 methanol:isopropanol). c. Vortex and sonicate for 1 minute to ensure complete dissolution.

5. LC-MS/MS Analysis a. LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in methanol/isopropanol (50:50, v/v). d. Gradient: A suitable gradient to separate the sterols of interest (e.g., start at 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and re-equilibrate). e. Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often preferred for nonpolar sterols.[5] f. MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each target sterol and this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis sample Biological Sample spike Spike with this compound sample->spike sapon Saponification (optional) spike->sapon lle Liquid-Liquid Extraction sapon->lle evap Evaporation lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for sterol analysis using an internal standard.

logical_relationship cluster_solution Ideal Solution: Stable Isotope-Labeled IS cluster_outcome Result matrix Matrix Effects (Ion Suppression/Enhancement) sil_is This compound (SIL-IS) same_behavior Experiences Same Matrix Effects & Sample Loss matrix->same_behavior loss Analyte Loss during Sample Preparation loss->same_behavior coelution Co-elutes with Analyte sil_is->coelution sil_is->same_behavior correction Accurate Correction of Signal Variability same_behavior->correction quant Accurate & Precise Quantification correction->quant

References

Improving peak shape and resolution for Epicoprostanol-d5 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Epicoprostanol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal peak shape and resolution for this deuterated sterol.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting tailing in reversed-phase chromatography?

Peak tailing for steroidal compounds like this compound is a common issue in reversed-phase HPLC and can be attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based columns (like C18) can interact with the hydroxyl group of this compound. These interactions are a common cause of peak tailing for polar analytes.[1]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols. At a higher pH, more silanols are ionized, increasing the likelihood of secondary interactions with polar analytes.

  • Column Contamination: Accumulation of contaminants from the sample matrix or mobile phase on the column inlet frit or the stationary phase can lead to peak distortion.[2]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broadened and tailing peaks.[1]

Q2: My this compound internal standard is eluting at a slightly different retention time than its non-deuterated analog. Is this normal?

Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is an expected phenomenon known as the "chromatographic isotope effect." This occurs because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier.

Q3: What are the key considerations for choosing a column to achieve good resolution between this compound and its isomers, like Coprostanol-d5?

The separation of sterol isomers is challenging due to their similar structures. Key column considerations include:

  • Stationary Phase Chemistry:

    • C18 Columns: These are widely used for sterol analysis and provide good hydrophobic retention. High-purity, end-capped C18 columns are recommended to minimize peak tailing from silanol interactions.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be advantageous for separating structurally similar isomers.

  • Particle Size and Column Dimensions: Smaller particle sizes (e.g., sub-2 µm) and longer columns generally provide higher efficiency and better resolution, but at the cost of higher backpressure.

Q4: How do mobile phase additives like formic acid and ammonium (B1175870) acetate (B1210297) affect the peak shape of this compound?

Mobile phase additives play a crucial role in controlling peak shape and ionization efficiency in LC-MS.

  • Formic Acid: Typically used at low concentrations (0.1%), formic acid helps to protonate the analyte in positive ion mode ESI-MS, enhancing the signal. It also helps to suppress the ionization of residual silanols on the column, which can reduce peak tailing.

  • Ammonium Acetate: This salt acts as a buffer and can improve peak shape, particularly for basic compounds. In some cases, it can provide better peak symmetry than formic acid alone. It is also a good additive for forming adducts in ESI-MS, which can aid in detection. The choice between formic acid and ammonium acetate (or a combination) often requires empirical testing to determine the best performance for your specific application.

Troubleshooting Guides

Issue 1: Persistent Peak Tailing

If you are observing significant peak tailing for this compound, follow this systematic troubleshooting workflow.

G start Start: Peak Tailing Observed check_column Is the column old or contaminated? start->check_column flush_column Action: Flush column with a strong solvent (e.g., Isopropanol) check_column->flush_column Yes check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No replace_column Action: Replace with a new column flush_column->replace_column Tailing persists end_good End: Peak Shape Improved replace_column->end_good Tailing resolved adjust_ph Action: Lower mobile phase pH (e.g., increase formic acid concentration slightly) check_mobile_phase->adjust_ph Potentially too high check_overload Is column overload a possibility? check_mobile_phase->check_overload No, pH is optimal add_buffer Action: Add a buffer like ammonium acetate (5-10 mM) adjust_ph->add_buffer Tailing persists add_buffer->end_good Tailing resolved dilute_sample Action: Dilute the sample and reinject check_overload->dilute_sample Yes end_bad End: Issue Persists (Consider method redevelopment) check_overload->end_bad No dilute_sample->end_good Tailing resolved dilute_sample->end_bad Tailing persists

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Resolution Between this compound and Isomers

If you are struggling to separate this compound from its isomers, use the following guide to optimize your method.

G start Start: Poor Resolution optimize_gradient Is the gradient profile optimized? start->optimize_gradient shallower_gradient Action: Decrease the gradient slope (increase run time) optimize_gradient->shallower_gradient No check_column_chem Is the column chemistry providing enough selectivity? optimize_gradient->check_column_chem Yes change_organic Action: Switch organic solvent (e.g., Methanol to Acetonitrile or vice-versa) shallower_gradient->change_organic Resolution still poor end_good End: Resolution Achieved change_organic->end_good Resolution improved try_phenyl Action: Switch from C18 to a Phenyl-Hexyl column check_column_chem->try_phenyl No optimize_temp Is the column temperature optimized? check_column_chem->optimize_temp Yes try_phenyl->end_good Resolution improved adjust_temp Action: Systematically vary temperature (e.g., 30°C, 40°C, 50°C) optimize_temp->adjust_temp No adjust_temp->end_good Resolution improved end_bad End: Issue Persists (Further method development needed) adjust_temp->end_bad Resolution still poor

Caption: Workflow for improving isomeric resolution.

Data Presentation

The following tables summarize recommended starting conditions for method development. These are based on typical parameters used for the analysis of fecal sterols and should be optimized for your specific instrument and application.

Table 1: Recommended LC Parameters

ParameterRecommended Condition 1Recommended Condition 2
Column C18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Column Temp. 30 - 40 °C30 - 40 °C
Injection Vol. 1 - 5 µL1 - 5 µL

Table 2: Example Gradient Elution Profile

Time (min)% Mobile Phase B
0.080
1.080
9.095
11.095
11.180
15.080

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimize the mobile phase to reduce peak tailing.

  • Baseline Experiment:

    • Prepare a standard solution of this compound in your initial sample solvent.

    • Equilibrate your C18 column with your starting mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) for at least 15 minutes.

    • Inject the standard and record the chromatogram, noting the peak asymmetry and retention time.

  • Evaluate Effect of Acid Concentration:

    • Prepare a new mobile phase with a slightly higher concentration of formic acid (e.g., 0.2%).

    • Re-equilibrate the column and inject the standard.

    • Compare the peak shape to the baseline experiment.

  • Evaluate Effect of Buffer:

    • Prepare a mobile phase containing 5 mM Ammonium Acetate in the aqueous portion.

    • Re-equilibrate the column and inject the standard.

    • Compare the peak shape to the previous experiments.

  • Data Analysis:

    • Create a table comparing the peak asymmetry factor, retention time, and peak width for each mobile phase condition.

    • Select the mobile phase composition that provides the most symmetrical peak without significantly compromising sensitivity.

Protocol 2: Column and Temperature Screening for Isomer Resolution

This protocol is designed to improve the separation between this compound and its isomers.

  • Initial C18 Separation:

    • Using the optimized mobile phase from Protocol 1, inject a mixed standard containing this compound and its relevant isomers (e.g., Coprostanol-d5).

    • Record the chromatogram and calculate the resolution between the critical pair.

  • Temperature Optimization:

    • Set the column temperature to 30°C, equilibrate, and inject the mixed standard.

    • Increase the temperature to 40°C, allow the system to stabilize, and inject the standard again.

    • Repeat at 50°C.

    • Compare the resolution at each temperature to determine the optimal setting.

  • Alternative Selectivity with Phenyl-Hexyl Column:

    • Install a Phenyl-Hexyl column of similar dimensions.

    • Equilibrate with the optimized mobile phase.

    • Repeat the temperature optimization steps (2a-2d) with the new column.

  • Data Analysis:

    • Tabulate the resolution values for each column at each temperature.

    • Select the column and temperature combination that provides the best separation of the isomeric peaks.

References

Epicoprostanol-d5 stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Epicoprostanol-d5 in various solvents and under different storage conditions. The following question-and-answer guide addresses common issues and provides best practices for handling this deuterated internal standard to ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the manufacturer's recommended storage conditions for this compound?

A1: this compound should be stored under specific conditions to ensure its long-term stability. The general recommendations are summarized in the table below.[1]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Note: These are general guidelines. For critical applications, it is recommended to perform your own stability assessment.

Q2: In which organic solvents is this compound soluble?

A2: While specific solubility data for this compound is not extensively published, its parent compound, epicoprostanol, and similar sterols like cholesterol are soluble in a range of organic solvents. This compound is expected to have similar solubility. It is readily soluble in solvents such as ethanol, isopropanol, acetone, and other common organic solvents. For quantitative applications, it is crucial to ensure complete dissolution in the chosen solvent.

Q3: How stable is this compound in common organic solvents at different temperatures?

A3: Currently, there is a lack of publicly available, detailed quantitative studies on the stability of this compound in various organic solvents over extended periods at different temperatures. However, based on the manufacturer's recommendations and the general stability of deuterated sterols, the following can be inferred:

  • Optimal Stability: For long-term storage of stock solutions (up to 6 months), it is recommended to store them at -80°C.[1]

  • Short-Term Storage: For shorter periods (up to 1 month), storage at -20°C is acceptable.[1]

  • Room Temperature/Benchtop Stability: It is best practice to minimize the time stock solutions and working solutions of this compound are kept at room temperature. Prepare working solutions fresh from a stock solution and use them within the same day. For critical assays, benchtop stability should be experimentally verified.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for sterols like this compound are oxidation and isomerization. Exposure to air (oxygen), light, and elevated temperatures can promote the formation of oxidation products. Acidic or basic conditions might also affect stability. For deuterated compounds, there is also a theoretical risk of hydrogen-deuterium (H-D) exchange, although this is less likely for the deuterium (B1214612) atoms on the carbon skeleton of this compound under typical analytical conditions.

Troubleshooting Guide

Issue 1: Inconsistent or drifting internal standard response in my LC-MS/MS assay.

  • Possible Cause: Degradation of the this compound working solution.

    • Solution: Prepare fresh working solutions from a frozen stock solution for each analytical run. Avoid using working solutions that have been stored for extended periods at room temperature or 4°C. The stability of the internal standard is crucial for accurate and reproducible results.[2]

  • Possible Cause: Incomplete dissolution of this compound.

    • Solution: Ensure the compound is fully dissolved in the solvent. Use sonication or vortexing if necessary. Insoluble particulates can lead to inconsistent concentrations when aliquoting.

  • Possible Cause: Adsorption to container surfaces.

    • Solution: Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes for storing stock and working solutions to minimize loss due to surface adsorption.

Issue 2: My results show poor accuracy and precision.

  • Possible Cause: Use of an unstable stock solution.

    • Solution: Verify the stability of your stock solution. If the stock solution has been stored for a prolonged period or under suboptimal conditions, prepare a fresh stock solution from the solid material. It is recommended that the acceptable difference between the responses of fresh and stored solutions should not exceed ±10%.[3]

  • Possible Cause: Isotopic contribution from the analyte to the internal standard signal or vice versa.

    • Solution: Check the isotopic purity of your this compound standard. High-purity standards (ideally >98% isotopic enrichment) minimize this issue.[4] Also, ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard.

Issue 3: I observe unexpected peaks in my chromatogram near the this compound peak.

  • Possible Cause: Presence of degradation products.

    • Solution: This could indicate oxidation or other forms of degradation. Review your storage and handling procedures. Storing solutions under an inert gas like nitrogen or argon can help prevent oxidation. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.

Experimental Protocols

Protocol: Assessment of this compound Stock Solution Stability

This protocol outlines a method to assess the stability of an this compound stock solution over time.

  • Preparation of Fresh and Stored Solutions:

    • Prepare a fresh stock solution of this compound in the desired solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). This is your "fresh" reference solution.

    • Simultaneously, prepare a separate stock solution at the same concentration, which will be your "stored" solution.

    • Divide the "stored" solution into multiple aliquots in appropriate vials for storage at the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Analysis at Time Zero:

    • Analyze the "fresh" and "stored" solutions (at time zero) using a suitable analytical method (e.g., LC-MS/MS).

    • Inject each solution multiple times (n=3-5) and record the peak area or height. The responses should be comparable.

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve an aliquot of the "stored" solution from each storage condition.

    • Allow the solution to equilibrate to room temperature.

    • Prepare a new "fresh" reference solution.

    • Analyze the "stored" and new "fresh" solutions.

  • Data Evaluation:

    • Calculate the mean response of the "stored" solution at each time point and compare it to the mean response of the corresponding "fresh" solution.

    • The stability is considered acceptable if the mean response of the stored solution is within a predefined percentage (e.g., ±10%) of the fresh solution.[3]

Visualizations

Stability_Testing_Workflow This compound Solution Stability Assessment Workflow cluster_prep Preparation (Time 0) cluster_analysis Analysis cluster_eval Evaluation cluster_result Result prep_fresh Prepare Fresh Reference Solution analyze_t0 Analyze Fresh & Stored Solutions at Time 0 prep_fresh->analyze_t0 prep_stored Prepare Stored Test Solution aliquot Aliquot Stored Solution for Different Conditions (T1, T2, T3...) prep_stored->aliquot prep_stored->analyze_t0 analyze_tn At each Time Point (Tn): - Prepare new Fresh Solution - Analyze Stored & new Fresh aliquot->analyze_tn analyze_t0->analyze_tn compare Compare Mean Response: Stored vs. Fresh analyze_tn->compare decision Response within ±10% of Fresh? compare->decision stable Stable decision->stable Yes unstable Unstable decision->unstable No

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_IS_Variability Troubleshooting Internal Standard (IS) Variability cluster_causes Potential Causes cluster_solutions Corrective Actions start Inconsistent IS Response (this compound) cause1 Solution Degradation start->cause1 cause2 Incomplete Dissolution start->cause2 cause3 Adsorption to Surfaces start->cause3 cause4 Incorrect Preparation start->cause4 sol1 Prepare Fresh Working Solutions Daily cause1->sol1 sol2 Ensure Complete Solubilization (Vortex/Sonicate) cause2->sol2 sol3 Use Silanized or Low-Adsorption Vials cause3->sol3 sol4 Verify Pipettes & Concentration Calculations cause4->sol4 end_node Consistent IS Response sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Decision tree for troubleshooting this compound variability.

References

Technical Support Center: Deuterated Standards in Sterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in sterol analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Q1: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

A: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1] It is crucial to ensure that the deuterated standard is of high purity (≥98% isotopic enrichment and >99% chemical purity) to obtain reliable results.[1]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. A significant shift in retention time can lead to differential matrix effects and inaccurate quantification.[2]

  • Assess Isotopic Purity: Request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[1] The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration.[2]

  • Check for Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1][2] This is more likely to occur if the deuterium labels are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on carbons adjacent to carbonyl groups.[1][2]

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the matrix effect. Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample.[1] Studies have shown that matrix effects can differ between an analyte and its deuterated internal standard by 26% or more in matrices like plasma and urine.[1]

Issue 2: Variability in Internal Standard Signal Intensity

Q2: I'm observing significant variability in the signal intensity of my deuterated internal standard across my sample set. What could be causing this?

A: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1] Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1]

Troubleshooting Steps:

  • Improve Sample Clean-up: Enhance your sample preparation procedure to remove interfering matrix components. This can involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution and minimize differential matrix effects.[2]

  • Investigate Isotopic Stability: Ensure that the deuterated standard is stable under the analytical conditions. Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium atoms.[2]

Issue 3: Chromatographic Shift Between Analyte and Deuterated Standard

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A: A chromatographic shift between a deuterated internal standard and the native analyte is a known phenomenon, often referred to as the "isotope effect."[2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[2] This can lead to scattered and inaccurate results.[2]

Troubleshooting Steps:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[2]

  • Use a Standard with a Different Labeling Position: If possible, select a deuterated standard where the labels are less prone to causing chromatographic shifts.[2]

Quantitative Data Summary

ParameterCommon PitfallImpact on AnalysisRecommended Tolerance/Action
Isotopic Purity Presence of unlabeled analyte in the deuterated standard.Overestimation of the analyte concentration.Isotopic enrichment should be ≥98%.[1][3]
Chemical Purity Presence of other chemical impurities.Can interfere with the analysis and affect accuracy.Chemical purity should be >99%.[1]
Differential Matrix Effects Analyte and internal standard experience different levels of ion suppression or enhancement.Inaccurate quantification, with potential differences of 26% or more.[1]Improve sample clean-up; optimize chromatography.
Isotopic Exchange (Back-Exchange) Loss of deuterium atoms from the internal standard.Compromises accuracy by creating a "false positive" signal for the unlabeled analyte or causing irreproducible internal standard signals.[2]Avoid placing labels on exchangeable sites like -OH or -NH groups.[3] Ensure stability in the sample matrix and mobile phase.[4]
Chromatographic Shift (Isotope Effect) Deuterated standard and analyte have different retention times.Can lead to differential matrix effects and inaccurate results.[2]Optimize chromatographic conditions to achieve co-elution.

Experimental Protocols

Protocol 1: Sterol Extraction from Cells (Modified Bligh-Dyer Method)

This protocol describes the standard method for the extraction of sterols from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Chloroform (B151607):Methanol (1:2 v/v)

  • Deuterated surrogate sterol standards

  • 14-mL screw-cap glass culture tubes

  • Centrifuge

  • Pasteur pipette

  • 4-mL glass vials with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Harvest cells and resuspend in a known volume of PBS.

  • Transfer the cell suspension to a 14-mL screw-cap glass culture tube.

  • Add 6 mL of chloroform:methanol (1:2 v/v) to the resuspended cells.

  • At this point, add a known amount of the deuterated surrogate sterol standards for quantitative analysis.[5]

  • Vortex the samples at high speed for 10 seconds.

  • Centrifuge at 1360 x g for 5 minutes to pellet insoluble material.[5]

  • Decant the supernatant to a fresh 14-mL glass culture tube.

  • Add 2 mL each of chloroform and PBS to the supernatant.

  • Vortex again for 10 seconds and centrifuge at 1360 x g for 5 minutes.

  • Two liquid phases should now be observed. Carefully remove the lower organic phase using a Pasteur pipette and transfer it to a 4-mL glass vial with a Teflon-lined cap.[5]

  • Dry the organic phase under a gentle stream of nitrogen at approximately 35°C.[5]

  • The dried lipid extract is now ready for analysis or can be stored at -80°C.

Protocol 2: Saponification for Total Sterol Analysis

This protocol is used to hydrolyze steryl esters to free sterols for the analysis of total sterol content.

Materials:

  • Dried lipid extract from Protocol 1

  • Ethanolic KOH solution

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Hexane (B92381)

  • Nitrogen gas evaporator

Procedure:

  • To the dried lipid extract, add the ethanolic KOH solution and an antioxidant like BHT.[6]

  • Incubate the mixture at room temperature or an elevated temperature to facilitate the hydrolysis of steryl esters to free sterols.[6]

  • After saponification, perform a liquid-liquid extraction to isolate the non-saponifiable lipids, which contain the free sterols. Use a nonpolar solvent such as hexane for the extraction.[6]

  • Collect the hexane layer containing the free sterols.

  • Dry the extract under a stream of nitrogen before derivatization (if required) and analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells, Plasma) Add_Standard Add Deuterated Internal Standard Sample->Add_Standard Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_Standard->Extraction Saponification Saponification (Optional, for total sterols) Extraction->Saponification Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization For free sterols Saponification->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MS_Detection Mass Spectrometry Detection Chromatography->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification

Caption: General experimental workflow for sterol analysis using deuterated standards.

Troubleshooting_Workflow Start Inaccurate/Inconsistent Results? Check_Coelution Co-elution of Analyte and Standard? Start->Check_Coelution Check_Purity Standard Purity Sufficient? (≥98% isotopic, >99% chemical) Check_Coelution->Check_Purity Yes Action_Optimize_Chroma Optimize Chromatography Check_Coelution->Action_Optimize_Chroma No Check_Exchange Potential for Isotopic Exchange? Check_Purity->Check_Exchange Yes Action_New_Standard Source Higher Purity Standard Check_Purity->Action_New_Standard No Check_Matrix Differential Matrix Effects? Check_Exchange->Check_Matrix No Action_Change_Label Select Standard with Stable Label Position Check_Exchange->Action_Change_Label Yes Action_Improve_Cleanup Improve Sample Clean-up Check_Matrix->Action_Improve_Cleanup Yes Resolved Issue Resolved Check_Matrix->Resolved No Action_Optimize_Chroma->Check_Coelution Action_New_Standard->Check_Purity Action_Change_Label->Check_Exchange Action_Improve_Cleanup->Check_Matrix

Caption: Troubleshooting workflow for inaccurate results in sterol analysis.

References

Technical Support Center: Epicoprostanol-d5 & LC-MS Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) using Epicoprostanol-d5 as a stable isotope-labeled internal standard (SIL-IS). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my LC-MS results?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for your analyte, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.[3][4] Essentially, other molecules in the sample compete with your analyte for ionization, leading to fewer of your analyte's ions reaching the detector.[2]

Q2: How does using this compound, a deuterated internal standard, help correct for ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the "gold standard" for quantitative LC-MS analysis.[2][4] Because its chemical and physical properties are nearly identical to the non-labeled analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[2][5][6] By adding a known amount of this compound to all samples and standards, you can use the ratio of the analyte signal to the internal standard signal for quantification.[7] This ratio should remain constant, compensating for variations in ion suppression and leading to more accurate and precise results.[2][6]

Q3: What are the common causes of ion suppression in bioanalytical methods?

A3: Ion suppression is primarily caused by components of the sample matrix.[2] Common culprits in biological matrices like plasma, urine, or tissue homogenates include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic for causing ion suppression.[2][8]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the desolvation process in the ion source.[8][9]

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant signal suppression.[2][8]

  • Exogenous Substances: These can include dosing vehicles, metabolites, co-administered drugs, and even contaminants from plasticware.[3][9]

Q4: Can this compound fail to correct for ion suppression?

A4: While highly effective, a SIL-IS may not perfectly correct for ion suppression in all situations. This can happen if there is a slight chromatographic separation between the analyte and this compound, sometimes referred to as an "isotope effect".[10] If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[3][10] It is crucial to verify that the analyte and this compound co-elute perfectly.[6][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS analysis that may be related to ion suppression when using this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low analyte signal in matrix samples compared to neat standards, despite using this compound. 1. Severe Matrix Effect: The concentration of co-eluting matrix components is so high that it suppresses both the analyte and the internal standard non-proportionally. 2. Chromatographic Separation: A slight retention time difference between the analyte and this compound is causing them to experience different degrees of ion suppression.[10]1. Improve Sample Cleanup: Implement or optimize a sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering matrix components.[1][12] 2. Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to ensure perfect co-elution of the analyte and this compound.[5][6] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[9][10] This is only feasible if the analyte concentration remains above the limit of quantification.
Inconsistent and irreproducible results for quality control (QC) samples. Variable Matrix Effects: The composition of the biological matrix can vary from lot to lot or from sample to sample, leading to different degrees of ion suppression.[10]1. Use a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure is crucial to minimize variability in matrix effects.[12] 2. Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[4] 3. Verify Co-elution: Re-confirm that the analyte and this compound are co-eluting under the current chromatographic conditions.[11]
Analyte peak shape is poor (e.g., tailing or fronting) in matrix samples. Matrix Overload: High concentrations of matrix components can overload the analytical column, affecting the peak shape of the analyte.1. Enhance Sample Preparation: Focus on removing the specific matrix components that are causing the issue. For example, use a phospholipid removal plate if lipids are suspected.[8] 2. Reduce Injection Volume: Injecting a smaller volume can lessen the amount of matrix introduced onto the column.[13]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment is designed to identify regions in the chromatogram where ion suppression occurs.[2][3]

Methodology:

  • System Setup:

    • Prepare a standard solution of your analyte (e.g., Epicoprostanol) at a concentration that provides a stable and moderate signal.

    • Set up the LC-MS system with the analytical column.

    • Using a T-piece, connect the LC column outlet to the MS inlet and to a syringe pump containing the analyte standard solution.

  • Procedure:

    • Begin acquiring MS data while infusing the analyte solution at a constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal.

    • Inject a blank matrix extract (a sample prepared without the analyte or internal standard) onto the LC column.

    • Monitor the infused analyte's signal throughout the chromatographic run.

  • Interpretation:

    • Any significant drop in the stable baseline signal indicates a region of ion suppression caused by eluting matrix components.

    • An increase in the signal indicates ion enhancement.

    • By comparing the retention time of your analyte with these suppression zones, you can determine if matrix effects are a likely issue.[11]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up biological samples to reduce matrix effects.

Methodology:

  • Sample Pre-treatment:

    • To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.

    • Vortex briefly.

    • Add 200 µL of an appropriate buffer (e.g., 2% formic acid in water) to disrupt protein binding and vortex again.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences.

  • Elution:

    • Elute the analyte and internal standard from the cartridge with a strong solvent (e.g., 1 mL of methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

Quantitative Data Summary

The following tables illustrate the impact of ion suppression and the effectiveness of using this compound for correction.

Table 1: Analyte Response in Different Matrices (Hypothetical Data)

Sample TypeAnalyte Peak Area (without IS)% Signal Suppression
Neat Solution (in mobile phase)1,200,0000%
Protein-Precipitated Plasma480,00060%
SPE-Cleaned Plasma950,00021%

Table 2: Quantification with and without this compound (Hypothetical Data)

Sample MatrixAnalyte Peak AreaThis compound Peak AreaAnalyte/IS RatioCalculated Concentration (True Value = 10 ng/mL)
Neat Standard1,200,0001,250,0000.9610.0 ng/mL (by definition)
Protein-Precipitated Plasma480,000510,0000.949.8 ng/mL
SPE-Cleaned Plasma950,000995,0000.959.9 ng/mL

As shown in Table 2, despite significant ion suppression in the protein-precipitated plasma (a 60% drop in signal), the analyte/IS ratio remains consistent, allowing for accurate quantification.

Visualizations

IonSuppressionTroubleshooting start_node Inconsistent or Low Signal in Matrix Samples check_is Verify Analyte and IS Co-elution start_node->check_is is_ok Co-elution Confirmed check_is->is_ok Yes is_not_ok Separation Observed check_is->is_not_ok No assess_matrix Assess Matrix Effect (Post-Column Infusion) is_ok->assess_matrix optimize_lc Optimize LC Method (Gradient, Column) is_not_ok->optimize_lc optimize_lc->check_is matrix_high Severe Suppression Observed assess_matrix->matrix_high High matrix_low Minimal Suppression assess_matrix->matrix_low Low improve_sp Improve Sample Prep (SPE, LLE) matrix_high->improve_sp dilute Dilute Sample matrix_high->dilute end_node Re-analyze Samples matrix_low->end_node improve_sp->end_node dilute->end_node

Caption: Troubleshooting workflow for ion suppression issues.

PostColumnInfusion lc_pump LC Pump | {Mobile Phase} injector Injector | {Blank Matrix Extract} lc_pump->injector column LC Column injector->column tee T-Piece column->tee syringe_pump Syringe Pump | {Analyte Solution} syringe_pump->tee ms Mass Spectrometer | {Detector} tee->ms Combined Flow

References

Calibration curve issues with Epicoprostanol-d5 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues with the Epicoprostanol-d5 internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of epicoprostanol (B1214048), a naturally occurring sterol. In mass spectrometry-based quantitative analysis, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards. This is because they are chemically almost identical to the analyte of interest (endogenous epicoprostanol or other sterols) and thus exhibit very similar behavior during sample preparation, chromatography, and ionization. The key difference is its higher mass due to the deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish it from the non-labeled analyte. Using this compound helps to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

Q2: What are the most common issues observed when using this compound in a calibration curve?

A2: The most frequently encountered problems include poor linearity of the calibration curve (a low coefficient of determination, r²), high variability in the internal standard signal across different samples, and a noticeable chromatographic shift between this compound and the analyte. These issues can often be traced back to problems with standard preparation, matrix effects, or suboptimal analytical method parameters.

Q3: Can this compound be used to quantify other sterols besides epicoprostanol?

A3: While it is ideal to use a specific stable isotope-labeled internal standard for each analyte, in sterol analysis, it is a common practice to use one deuterated sterol to quantify several others with similar chemical structures and chromatographic behavior.[1] However, it is crucial to validate the method carefully to ensure that the chosen internal standard adequately compensates for any variations in the quantification of the other sterols.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptom: The calibration curve for the analyte, using this compound as an internal standard, deviates from linearity (e.g., r² < 0.99), often showing a quadratic relationship or plateauing at higher concentrations.

Possible Cause Recommended Action
Inaccurate Standard Preparation Prepare fresh calibration standards and quality control (QC) samples. Ensure the accuracy of stock solution concentrations.
Isotopic Contribution At high analyte concentrations, the M+5 isotope of the analyte may contribute to the signal of this compound. Analyze a high-concentration standard of the analyte without the internal standard to check for this "crosstalk". If significant, consider narrowing the calibration range.
Detector Saturation High concentrations of the analyte can saturate the mass spectrometer's detector. Dilute the upper-level calibration standards and any samples with expected high concentrations.
Inappropriate Curve Fitting A linear regression with 1/x or 1/x² weighting may be more appropriate if there is a wider range of concentrations. In some cases, a quadratic fit might be necessary, but this should be justified and validated.
Issue 2: High Variability in this compound Signal

Symptom: The peak area of the this compound internal standard is inconsistent across the calibration standards, QCs, and unknown samples.

Possible Cause Recommended Action
Inconsistent Sample Preparation Ensure precise and consistent addition of the this compound solution to all samples early in the preparation process. Use calibrated pipettes and vortex thoroughly.
Matrix Effects The ionization of this compound may be suppressed or enhanced by other molecules in the sample matrix.[2][3] Improve sample cleanup procedures (e.g., using solid-phase extraction) to remove interfering components.
Instrument Instability A dirty ion source, fluctuating spray voltage, or other instrument issues can cause signal instability. Perform routine maintenance and cleaning of the mass spectrometer.
Internal Standard Degradation This compound may be unstable in the sample matrix or autosampler. Investigate its stability under the storage and analytical conditions used.
Issue 3: Chromatographic Separation of Analyte and Internal Standard

Symptom: The retention times of the analyte and this compound are not identical, leading to a noticeable separation of their peaks.

Possible Cause Recommended Action
Isotope Effect The presence of deuterium atoms can sometimes cause the labeled compound to elute slightly earlier or later than the unlabeled analyte in reverse-phase chromatography. This is a known phenomenon.
Suboptimal Chromatographic Conditions The mobile phase composition, gradient, or column temperature may not be optimal for co-elution. Adjust these parameters to try and merge the peaks.
Column Choice The chosen analytical column may have a high resolving power that separates the analyte and the deuterated internal standard. Consider a column with a different stationary phase or slightly lower resolution if co-elution is critical for mitigating matrix effects.

Experimental Protocols

Protocol: Quantification of Fecal Sterols using a Deuterated Internal Standard

This protocol provides a general framework for the analysis of fecal sterols using an LC-MS/MS system with a deuterated internal standard like this compound.

1. Sample Preparation (based on a method for fecal sterol analysis[4])

  • Homogenization: Lyophilize and homogenize fecal samples.

  • Internal Standard Spiking: To a known amount of homogenized sample (e.g., 10 mg), add a precise volume of this compound working solution (concentration will depend on the expected analyte levels).

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., chloroform:methanol).

  • Saponification (Optional): To analyze total sterols (free and esterified), a saponification step with methanolic KOH can be included to hydrolyze the sterol esters.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for sample cleanup to remove interfering lipids and other matrix components.

  • Derivatization (for GC-MS or improved LC-MS sensitivity): While not always necessary for LC-MS, derivatization (e.g., with silylating agents) can improve chromatographic properties and ionization efficiency.[5]

  • Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Determine the optimal precursor and product ions for both the analyte(s) and this compound.

3. Calibration Curve and Quantification

  • Prepare a series of calibration standards by spiking known amounts of the analyte(s) and a fixed amount of this compound into a blank matrix (e.g., solvent or a matrix free of the analytes).

  • Construct the calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

  • Apply a suitable regression model to the calibration curve to determine the concentrations of the analytes in the unknown samples.

Visualizations

troubleshooting_workflow start Calibration Curve Issue Identified (e.g., Poor Linearity, High IS Variability) check_standards Verify Standard and IS Preparation (Fresh Stocks, Accurate Pipetting) start->check_standards standards_ok Preparation is Correct check_standards->standards_ok Yes standards_bad Re-prepare Standards and IS check_standards->standards_bad No check_chromatography Evaluate Chromatography (Peak Shape, Co-elution of Analyte/IS) standards_ok->check_chromatography standards_bad->start chrom_ok Chromatography is Good check_chromatography->chrom_ok Yes chrom_bad Optimize LC Method (Gradient, Column, Temperature) check_chromatography->chrom_bad No check_matrix Assess Matrix Effects (Post-column Infusion, Standard Addition) chrom_ok->check_matrix chrom_bad->standards_ok matrix_ok Minimal Matrix Effects check_matrix->matrix_ok Yes matrix_bad Improve Sample Cleanup (e.g., SPE, LLE) check_matrix->matrix_bad No check_ms Check MS Performance (Clean Ion Source, Check Detector) matrix_ok->check_ms matrix_bad->chrom_ok ms_ok MS Performance is Good check_ms->ms_ok Yes ms_bad Perform MS Maintenance check_ms->ms_bad No final_review Re-evaluate Data with Optimized Method ms_ok->final_review ms_bad->matrix_ok

Caption: Troubleshooting workflow for calibration curve issues.

metabolic_pathway cholesterol Cholesterol (from diet and biosynthesis) gut_microbiota Gut Microbiota (Bacterial Enzymes) cholesterol->gut_microbiota Metabolism in the gut coprostanol Coprostanol (5β-cholestan-3β-ol) gut_microbiota->coprostanol Reduction epicoprostanol Epicoprostanol (5β-cholestan-3α-ol) gut_microbiota->epicoprostanol Epimerization excretion Fecal Excretion coprostanol->excretion epicoprostanol->excretion

Caption: Metabolic origin of Epicoprostanol.

References

Technical Support Center: Analysis of Epicoprostanol-d5 and Other Sterols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of sterols, with a specific focus on co-elution problems involving the internal standard Epicoprostanol-d5.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for sterol analysis?

A1: this compound is a deuterated analog of epicoprostanol, a sterol not naturally abundant in most biological samples. As a stable isotope-labeled internal standard (SIL-IS), it closely mimics the chemical and physical properties of the analytes of interest throughout sample preparation (extraction, derivatization) and analysis. This helps to accurately correct for variations in sample recovery and instrument response, leading to more precise and accurate quantification.[1]

Q2: What are the primary analytical challenges when analyzing sterols like this compound?

A2: The main challenges in sterol analysis are:

  • Co-elution: Many sterols are structural isomers with very similar chromatographic behavior, leading to overlapping peaks.[2][3]

  • Low Volatility: Sterols are not inherently volatile, making them unsuitable for direct gas chromatography (GC) analysis without derivatization.[4][5]

  • Matrix Effects: Complex biological samples can contain interfering compounds that suppress or enhance the ionization of the target analytes in the mass spectrometer (MS), affecting quantification.[2]

  • Internal Standard Variability: Issues with the purity or stability of the deuterated internal standard can lead to inaccurate results.[6]

Q3: Is derivatization necessary for the analysis of this compound and other sterols?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential. The most common method is silylation, which converts the polar hydroxyl group of the sterol into a non-polar trimethylsilyl (B98337) (TMS) ether. This increases the volatility and thermal stability of the molecule, resulting in improved chromatographic peak shape and sensitivity.[4][5][7] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always required, but it can be used to improve ionization efficiency and sensitivity.[8]

Q4: What should I do if I observe variability in the peak area of this compound across my samples?

A4: Variability in the internal standard peak area can be caused by several factors. First, verify the consistency of your sample preparation procedure, ensuring that the internal standard is added accurately to every sample. Investigate potential matrix effects, where components in some samples may be suppressing the signal of the internal standard. Finally, check the purity of your this compound standard, as impurities can lead to inconsistent responses.[9]

Troubleshooting Guides

Issue 1: Co-elution of this compound with an unknown peak.

Question: I am observing a peak that co-elutes with my this compound internal standard. How can I identify and resolve this?

Answer: Co-elution can significantly impact the accuracy of your quantification. Follow this troubleshooting workflow to address the issue:

CoElution_Troubleshooting start Co-elution with this compound Observed check_ms Step 1: Verify Mass Spectrum - Does the spectrum match this compound? - Are there unexpected ions? start->check_ms ms_match Mass Spectrum Matches check_ms->ms_match Yes ms_no_match Unexpected Ions Present check_ms->ms_no_match No optimize_gc Step 2: Optimize GC Method - Decrease temperature ramp rate. - Evaluate a different polarity column. ms_match->optimize_gc use_sim Step 3: Use Selected Ion Monitoring (SIM) - Monitor unique ions for this compound and the interfering compound. ms_no_match->use_sim resolved Issue Resolved optimize_gc->resolved use_sim->resolved PeakTailing_Troubleshooting start Poor Peak Shape / Tailing Observed check_derivatization Is Derivatization Complete? start->check_derivatization derivatization_yes Yes check_derivatization->derivatization_yes Complete derivatization_no No check_derivatization->derivatization_no Incomplete check_gc_system Check for Active Sites in GC System - Inlet liner - Column derivatization_yes->check_gc_system optimize_derivatization Optimize Derivatization Protocol - Ensure sample is dry - Check reagent quality - Increase reaction time/temperature derivatization_no->optimize_derivatization replace_consumables Replace Inlet Liner and Trim Column check_gc_system->replace_consumables resolved Issue Resolved optimize_derivatization->resolved replace_consumables->resolved

References

Validation & Comparative

The Gold Standard for Sterol Analysis: A Comparative Guide to Epicoprostanol-d5 and Other Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sterols, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of Epicoprostanol-d5 with other commonly used deuterated internal standards in quantitative assays, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards are the cornerstone of modern quantitative mass spectrometry, offering a way to control for variability throughout the analytical process, from sample extraction to instrumental analysis. This compound, a deuterium-labeled form of epicoprostanol, is a frequently employed internal standard, particularly in the analysis of fecal neutral sterols and other complex biological matrices. Its utility stems from its chemical similarity to endogenous sterols and its distinct mass, which allows for precise differentiation and quantification.

Performance Comparison of Deuterated Internal Standards

The accuracy and precision of a quantitative assay are critically dependent on the performance of the internal standard. While specific performance metrics can vary between laboratories and analytical platforms, the following tables summarize typical validation data for methods employing this compound and other deuterated sterols, such as Cholesterol-d7 and Lathosterol-d7. This data has been compiled from various studies validating LC-MS/MS or GC-MS methods for sterol analysis.

Table 1: Comparison of Method Performance Characteristics for Various Deuterated Sterol Internal Standards

ParameterThis compound (in Fecal Matrix)Cholesterol-d7 (in Serum/Plasma)Lathosterol-d7 (in Serum)
Linearity (R²) >0.995[1]>0.99>0.99
Limit of Detection (LOD) 1.3 - 15 ng/mL[1]~2 ng/mL[2]Not explicitly stated, but method is sensitive for sterol precursors
Limit of Quantification (LOQ) 0.02 - 10 ng/mL[1]~10 ng/mL[2]Not explicitly stated, but method is validated for quantification
Intra-day Precision (%RSD) < 19.6%[1]< 15%< 6%[3]
Inter-day Precision (%RSD) Not explicitly stated< 15%< 6%[3]
Accuracy (Recovery) Good reproducibility reported[1]Within ±15% of nominal concentration93-107%[3]

Note: The data presented is a synthesis from multiple sources and represents typical performance. Actual performance may vary based on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible quantitative analysis. Below is a representative protocol for the analysis of neutral sterols in a fecal matrix using this compound as an internal standard, based on common methodologies in the field.

Protocol: Quantitative Analysis of Fecal Neutral Sterols by LC-MS/MS

1. Sample Preparation:

  • Homogenize 50-100 mg of lyophilized fecal sample.

  • Add a known amount of this compound internal standard solution.

  • Perform alkaline saponification to hydrolyze steryl esters by adding ethanolic potassium hydroxide (B78521) and incubating at 70°C for 1 hour.

  • Neutralize the mixture and perform liquid-liquid extraction with a non-polar solvent (e.g., hexane (B92381) or cyclohexane).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization (Optional, but common for GC-MS):

  • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (B98337) (TMS) ethers.

  • Incubate at 60°C for 30 minutes.

3. LC-MS/MS Analysis:

  • Reconstitute the final extract in the initial mobile phase.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Use a gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

  • Monitor specific precursor-to-product ion transitions for the target sterols and this compound.

4. Quantification:

  • Generate a calibration curve using known concentrations of analytical standards spiked with the internal standard.

  • Calculate the analyte concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow and Biological Context

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow and the biological relevance of epicoprostanol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fecal_Sample Fecal Sample Add_IS Add this compound Fecal_Sample->Add_IS Saponification Alkaline Saponification Add_IS->Saponification LLE Liquid-Liquid Extraction Saponification->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Figure 1: Experimental workflow for quantitative sterol analysis.

Epicoprostanol is a fecal stanol formed by the bacterial transformation of cholesterol in the gut. Its presence and concentration can serve as a biomarker for gut microbiome activity and transit time.

Cholesterol_Metabolism Cholesterol Dietary & Biliary Cholesterol Gut_Microbiota Gut Microbiota Cholesterol->Gut_Microbiota Metabolism Coprostanol Coprostanol Gut_Microbiota->Coprostanol Epicoprostanol Epicoprostanol Gut_Microbiota->Epicoprostanol Excretion Fecal Excretion Coprostanol->Excretion Epicoprostanol->Excretion

References

The Analytical Edge: A Comparative Guide to Epicoprostanol-d5 and Other Deuterated Sterols in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of sterols is paramount in unraveling complex biological processes and developing novel therapeutics. This guide provides an objective comparison of Epicoprostanol-d5 against other deuterated sterols, offering insights into their performance as internal standards in mass spectrometry-based analytical methods. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the optimal internal standard for your research needs.

Stable isotope-labeled internal standards are the cornerstone of accurate and precise quantification in mass spectrometry. Their chemical identity to the analyte of interest, with the exception of their isotopic composition, allows for the correction of variability throughout the analytical workflow, from sample extraction to instrument response.[1] Deuterated sterols, in particular, are considered the "gold standard" for sterol analysis due to their ability to mimic the behavior of their non-labeled counterparts.[1][2]

Performance Comparison of Deuterated Sterols

The selection of an appropriate deuterated sterol as an internal standard is critical and depends on the specific analyte(s) of interest, the sample matrix, and the analytical platform (Gas Chromatography-Mass Spectrometry or Liquid Chromatography-Mass Spectrometry). While a direct head-to-head comparison of all available deuterated sterols is not extensively documented in a single study, a comparative overview can be constructed from various validation and application studies.

Deuterated internal standards can be broadly categorized into analogs of endogenous sterols (e.g., cholesterol-d7) and analogs of non-endogenous sterols (e.g., this compound). Epicoprostanol is a non-endogenous analog, meaning it is not naturally found in most biological samples, which can be an advantage in certain analytical scenarios.[1][3] Its deuterated form, this compound, combines this property with the benefits of isotopic labeling.

The following tables summarize the performance characteristics of various deuterated sterols as reported in different studies. This data provides a benchmark for the expected performance of analytical methods employing these internal standards.

Table 1: Performance Data for Deuterated Sterols in Sterol Analysis
Internal StandardAnalyte(s)MethodMatrixPerformance MetricsReference
This compound General SterolsGC-MS, LC-MSBiological SamplesUsed as a tracer and internal standard for quantitative analysis.[4][4]
Deuterated Cholesterol CholesterolGC-MSMonkey FecesMean Cholesterol Absorption: 60% (Stable Isotope Method) vs. 62% (Radioactive Method); Coefficient of Variation: 3.9% to 15.1%.[5][5]
Cholesterol-d7 Cholesterol & Cholesteryl EstersLC-MSMammalian Cells & TissuesServes as a quantitative internal standard for profiling cholesterol and its esters.[3][3]
Deuterated Cholesteryl Esters Cholesteryl EstersLC-MS/MSHuman Serum & UrineMethod validation showed good precision and accuracy.[2][2]
Deuterated Dehydrocholesterol (DHC) 7- & 8-DHC, CholesterolLC-MS/MSSerum & Dried Blood SpotsIntra- and inter-assay variabilities ranged from 3.7% to 17.7%.[6][6]
Cholesterol-d6 CholesterolGC-MSCultured CellsYield of cholesterol-d6 was 86-90% in the presence of cellular matrix.[7][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for sterol analysis using GC-MS and LC-MS with deuterated internal standards.

Protocol 1: Quantitative Analysis of Sterols by GC-MS

This protocol is a general guideline for the analysis of total sterols in a biological matrix.

  • Sample Preparation:

    • To a known amount of sample (e.g., 1 mg of tissue homogenate or 100 µL of plasma), add a precise amount of the deuterated internal standard (e.g., this compound).

    • Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent auto-oxidation of sterols.[1]

  • Saponification (Hydrolysis of Steryl Esters):

    • Add freshly prepared 1 M methanolic sodium hydroxide.[8]

    • Incubate the mixture at 70°C for 1 hour to hydrolyze steryl esters to free sterols.[8]

  • Extraction:

    • After cooling to room temperature, extract the non-saponifiable lipids (containing the free sterols) using a suitable organic solvent such as hexane (B92381) or a chloroform:methanol mixture.[1][9]

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic phase to a new tube and dry under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.[10]

    • Incubate at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) to ensure separation of different sterols.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of the analyte and the internal standard.

Protocol 2: Quantitative Analysis of Sterols by LC-MS/MS

This protocol is suitable for the analysis of free sterols and steryl esters without the need for saponification if desired.

  • Sample Preparation and Extraction:

    • To a known amount of sample, add a precise amount of the deuterated internal standard (e.g., Cholesterol-d7).

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure (chloroform:methanol).[9]

    • Dry the lipid extract under nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).[1]

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography Conditions:

      • Column: A reverse-phase C18 column.[3]

      • Mobile Phase: A gradient of solvents such as water, methanol, acetonitrile, and isopropanol, often with an additive like ammonium (B1175870) formate (B1220265) to promote ionization.[3]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each analyte and internal standard.

Visualizing the Workflow

Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Sapon Saponification Add_IS->Sapon Extract Liquid-Liquid Extraction Sapon->Extract Dry Dry Down Extract->Dry Deriv Add BSTFA Dry->Deriv Heat Heat Deriv->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for sterol quantification using GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Deuterated Sterol Sample->Add_IS Extract Lipid Extraction Add_IS->Extract Dry Dry Down Extract->Dry Recon Reconstitute Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for sterol quantification using LC-MS/MS.

Conclusion

The choice of a deuterated internal standard is a critical decision in the development of robust and reliable quantitative methods for sterol analysis. This compound stands as a valuable tool, particularly in GC-MS applications where a non-endogenous standard is preferred. However, the broader family of deuterated sterols, including analogs of cholesterol and phytosterols, offers a versatile toolkit for the analytical scientist. The optimal choice will always be guided by the specific requirements of the assay, including the sterols of interest and the analytical instrumentation available. By leveraging the principles of isotope dilution and following meticulous experimental protocols, researchers can achieve the high-quality data necessary to advance our understanding of sterol biology and its role in health and disease.

References

The Gold Standard: Justification for Using Epicoprostanol-d5 in Validated Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of analytical data. This guide provides an objective comparison between the deuterated internal standard, Epicoprostanol-d5, and its non-deuterated counterpart, epicoprostanol (B1214048), for the quantitative analysis of sterols and other related compounds by mass spectrometry.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis, particularly for methods employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] This preference is rooted in the fundamental principles of isotope dilution mass spectrometry (IDMS), which aims to mitigate the variability inherent in sample preparation and analysis.

The Scientific Rationale for a Deuterated Internal Standard

An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from extraction and derivatization to chromatographic separation and detection. This compound, a deuterated analog of epicoprostanol, achieves this by having nearly identical physicochemical properties to the unlabeled analyte.[3] The key difference lies in its mass, which is intentionally increased by the incorporation of five deuterium (B1214612) atoms. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical similarities ensure they behave almost identically during:

  • Sample Extraction: Both the analyte and this compound will have similar extraction efficiencies from complex biological matrices like serum or plasma. This is crucial as extraction recovery can be a significant source of variability.

  • Chromatographic Co-elution: Due to their similar polarities and chemical structures, the analyte and this compound will co-elute or elute very closely in chromatographic systems. This is particularly important for correcting matrix effects.

  • Ionization Efficiency: In the ion source of a mass spectrometer, co-eluting matrix components can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because the analyte and this compound experience these matrix effects to the same degree at the same retention time, the ratio of their signals remains constant, allowing for accurate correction.

Comparison of Performance: this compound vs. Non-Deuterated Alternatives

While non-deuterated internal standards, such as epicoprostanol or other structurally similar compounds like 5α-cholestane, are also used in sterol analysis, they may not provide the same level of accuracy and precision as a deuterated analog.[1] The primary drawback of a non-deuterated IS is that its chromatographic and mass spectrometric behavior may differ from the analyte, leading to incomplete correction for matrix effects and other sources of error.

An international survey on the determination of cholesterol and non-cholesterol sterols revealed significant inter-laboratory variation in results, even when using the same calibration materials.[1] The survey included laboratories using various internal standards, including epicoprostanol and deuterium-labeled sterols. While the study did not definitively conclude that deuterated standards were superior for all methods (particularly GC-FID), the use of a SIL-IS is generally accepted as best practice for minimizing variability in mass spectrometry-based methods.[1]

Quantitative Data Comparison

The following table summarizes the expected performance characteristics when using this compound versus a non-deuterated internal standard for the quantitative analysis of sterols by GC-MS or LC-MS. The data is compiled from typical validation parameters reported in various studies.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Epicoprostanol)Justification
Accuracy (% Bias) Typically < ±15%Can be > ±15%Co-elution and identical chemical behavior of the deuterated IS provide superior correction for matrix effects and extraction inconsistencies, leading to higher accuracy.
Precision (%RSD) Typically < 15%Can be > 15%The ability of the deuterated IS to effectively normalize for variations in sample preparation and instrument response results in lower relative standard deviations and improved precision.
Recovery Correction ExcellentVariableThe nearly identical physicochemical properties of this compound to the analyte ensure that it tracks the analyte's recovery throughout the sample preparation process more effectively than a structurally similar but chemically distinct compound.
Matrix Effect Compensation ExcellentModerate to PoorAs the deuterated IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction. A non-deuterated IS with a different retention time will experience different matrix effects.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of sterols in human serum using GC-MS. This protocol can be adapted for use with either this compound or a non-deuterated internal standard.

Sample Preparation
  • Internal Standard Spiking: To 100 µL of serum, add a known amount of the internal standard (either this compound or epicoprostanol) in a suitable solvent.

  • Alkaline Hydrolysis: Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) to the serum sample. Vortex and incubate at 60°C for 1 hour to hydrolyze sterol esters.

  • Liquid-Liquid Extraction: After cooling, add 1 mL of water and 3 mL of hexane (B92381). Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes.

  • Solvent Evaporation: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

Derivatization
  • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives of the sterols.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: Specific ions for the TMS derivatives of the target sterols and the internal standard (e.g., for Epicoprostanol-TMS and this compound-TMS).

Logical Workflow for Internal Standard Selection

The decision to use a deuterated internal standard like this compound is a logical progression toward achieving the most reliable and accurate quantitative data. The following diagram illustrates the decision-making process.

internal_standard_selection start Start: Need for Quantitative Analysis method Select Analytical Method (e.g., GC-MS, LC-MS) start->method is_needed Is an Internal Standard Required? method->is_needed sil_is Use Stable Isotope-Labeled IS (e.g., this compound) is_needed->sil_is Yes (Best Practice) analog_is Use Non-Deuterated Analog IS (e.g., Epicoprostanol) is_needed->analog_is Alternative end_good High Confidence in Data (Accurate & Precise) sil_is->end_good validate Thorough Method Validation Required analog_is->validate end_moderate Moderate Confidence in Data (Potential for Inaccuracy) validate->end_moderate

Caption: Workflow for selecting an appropriate internal standard.

Conclusion

The use of this compound as an internal standard in validated analytical methods for the quantification of sterols offers significant advantages over non-deuterated alternatives. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability, particularly matrix effects, leading to more accurate and precise results. While non-deuterated standards can be employed, they necessitate more rigorous validation to demonstrate their fitness for purpose and may not provide the same level of confidence in the final data. For researchers, scientists, and drug development professionals seeking the highest quality data, the justification for using this compound is clear and scientifically sound.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the integrity and consistency of quantitative data are paramount. When analytical methods evolve or are transferred between laboratories, ensuring the comparability of results is a critical challenge. Cross-validation is the process that bridges this gap, providing confidence that data generated from different methodologies are reliable and interchangeable. A pivotal element in this process is the choice of internal standard (IS), a decision that profoundly impacts the accuracy, precision, and robustness of an analytical method.[1][2]

This guide provides a comprehensive comparison of analytical methods utilizing different internal standards, with a focus on stable isotope-labeled internal standards (SIL-IS) versus structural analog internal standards, and a deeper dive into the nuances of different SILs, such as deuterated (²H) versus carbon-13 (¹³C) labeled standards. Supported by experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in method development and validation.

The Critical Role of the Internal Standard

An internal standard is a compound of a known concentration added to every sample, calibrator, and quality control (QC) sample.[3] Its purpose is to correct for variability during sample processing and analysis.[3] The ideal IS mimics the physicochemical properties of the analyte, ensuring that variations in extraction efficiency, injection volume, or instrument response are accounted for, thereby enhancing the method's accuracy and precision.[1] The two most prevalent types of internal standards in liquid chromatography-mass spectrometry (LC-MS) are stable isotope-labeled internal standards and structural analogs.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Considered the "gold standard," a SIL-IS is chemically identical to the analyte, differing only in isotopic composition (e.g., replacement of ¹H with ²H, or ¹²C with ¹³C).[1] This near-identical nature allows it to closely track the analyte's behavior throughout the analytical process.[1]

  • Structural Analog Internal Standard: This is a compound with a chemical structure and physicochemical properties similar to the analyte.[1] While not identical, a well-chosen structural analog can provide adequate compensation for variability.[1]

Performance Comparison: SIL-IS vs. Structural Analog

The choice between a SIL-IS and a structural analog has significant implications for method performance. The following table summarizes a comparison based on a cross-validation study of two LC-MS/MS methods for the quantification of the anticancer agent Kahalalide F. One method employed a deuterated SIL-IS (d4-Kahalalide F), while the other utilized a butyric acid analog.[1]

Validation ParameterMethod with SIL-IS (d4-Kahalalide F)Method with Structural Analog IS (Butyric Acid Analog)
Linearity (r²) > 0.998> 0.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% CV) < 10%< 15%
Matrix Effect MinimalPotential for significant ion suppression/enhancement
Recovery Consistent and reproducibleMore variable

Data synthesized from a case study on Kahalalide F quantification.[1]

As the data indicates, the method using the SIL-IS generally demonstrates superior accuracy and precision and is less susceptible to matrix effects.[1]

Performance Comparison: Deuterated (²H) vs. Carbon-13 (¹³C) Labeled IS

Within the realm of SILs, the choice of isotope can also influence method performance. Deuterated standards are common due to their lower cost and wider availability.[4] However, they can sometimes exhibit a chromatographic "isotope effect," where the C-²H bond's slightly different properties cause the IS to elute at a slightly different time than the analyte.[5] This can be problematic if matrix effects vary across the chromatographic peak.[5] ¹³C-labeled standards, on the other hand, have nearly identical physicochemical properties to the native analyte, ensuring co-elution and more reliable compensation for matrix effects.[5]

Performance CharacteristicDeuterated (²H) Labeled ISCarbon-13 (¹³C) or Nitrogen-15 (¹⁵N) Labeled IS
Chromatographic Co-elution May exhibit a slight retention time shift (isotope effect).[5]Co-elutes perfectly with the analyte.[5]
Matrix Effect Compensation Can be less effective if chromatographic shift is present.[5]Highly effective due to identical elution profile.[5]
Isotopic Stability Potential for back-exchange of deuterium (B1214612) with hydrogen.Stable, no risk of isotopic exchange.
Cost & Availability Generally lower cost and more readily available.[4]Typically more expensive and may require custom synthesis.[4]

Experimental Protocol for Cross-Validation

The following is a detailed protocol for performing a cross-validation between two analytical methods using different internal standards.

1. Objective: To assess the comparability of results obtained from two validated analytical methods (Method A with IS-1 and Method B with IS-2) for the quantification of a specific analyte in a given biological matrix.

2. Materials:

  • Blank biological matrix

  • Analyte reference standard

  • Internal Standard 1 (IS-1) reference standard

  • Internal Standard 2 (IS-2) reference standard

  • All necessary reagents and solvents for both Method A and Method B

3. Sample Preparation:

  • Calibration Standards: Prepare a full set of calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in the biological matrix. A minimum of three replicates per level is recommended.

  • Incurred Samples (if available): Select a set of study samples that have been previously analyzed using one of the methods.

4. Analytical Procedure:

  • Divide the calibration standards, QC samples, and incurred samples into two sets.

  • Set 1: Process and analyze these samples using Method A, including the addition of IS-1.

  • Set 2: Process and analyze these samples using Method B, including the addition of IS-2.

  • Ensure that both analytical runs are performed by the same analyst on the same day, if possible, to minimize variability.

5. Data Analysis and Acceptance Criteria:

  • For each method, generate a calibration curve and determine the concentrations of the QC and incurred samples.

  • QC Samples: The mean concentration of the QC samples for each method should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) for each QC level should not exceed 15% (20% for LLOQ).[6]

  • Cross-Validation of Incurred Samples: For at least 67% of the incurred samples, the percentage difference between the values obtained from Method A and Method B should be within ±20% of the mean of the two values.[6] The following formula can be used:

    • % Difference = ((Value A - Value B) / Mean(Value A, Value B)) * 100

Visualizing the Process

To better understand the workflows and relationships in cross-validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_methodA Method A cluster_methodB Method B cluster_analysis Data Comparison Blank_Matrix Blank Matrix Analyte Analyte Spiking Blank_Matrix->Analyte Cal_Stds Calibration Standards Analyte->Cal_Stds QC_Samples QC Samples Analyte->QC_Samples Add_IS1 Add Internal Standard 1 Cal_Stds->Add_IS1 Add_IS2 Add Internal Standard 2 Cal_Stds->Add_IS2 QC_Samples->Add_IS1 QC_Samples->Add_IS2 Incurred_Samples Incurred Samples Incurred_Samples->Add_IS1 Incurred_Samples->Add_IS2 Analysis_A LC-MS/MS Analysis Add_IS1->Analysis_A Data_A Data Set A Analysis_A->Data_A Compare Compare Results Data_A->Compare Analysis_B LC-MS/MS Analysis Add_IS2->Analysis_B Data_B Data Set B Analysis_B->Data_B Data_B->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance

Caption: Experimental workflow for cross-validating two methods with different internal standards.

G cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Analyte SIL_IS Stable Isotope-Labeled IS Analog_IS Structural Analog IS Analyte_Props Identical to Analyte SIL_IS->Analyte_Props Exhibits Similar_Props Similar to Analyte Analog_IS->Similar_Props Exhibits High_Accuracy High Accuracy & Precision Analyte_Props->High_Accuracy Leads to Low_Matrix_Effect Minimal Matrix Effect Analyte_Props->Low_Matrix_Effect Leads to Acceptable_Accuracy Acceptable Accuracy & Precision Similar_Props->Acceptable_Accuracy Leads to Potential_Matrix_Effect Potential Matrix Effect Similar_Props->Potential_Matrix_Effect Leads to

Caption: Logical relationship between internal standard choice and analytical performance.

Conclusion

The cross-validation of analytical methods using different internal standards is a crucial step in ensuring data integrity and comparability across studies and laboratories. The choice of internal standard has a direct and significant impact on the outcome of this validation. While a well-chosen structural analog can provide acceptable performance, a stable isotope-labeled internal standard generally offers superior accuracy, precision, and robustness, particularly in complex biological matrices.[1] Furthermore, within the category of SILs, ¹³C- or ¹⁵N-labeled standards are often preferable to their deuterated counterparts to avoid potential chromatographic isotope effects.[5] By following a rigorous cross-validation protocol and understanding the performance characteristics of different internal standards, researchers can ensure the reliability and interchangeability of their bioanalytical data.

References

Assessing the Isotopic Purity of Epicoprostanol-d5 for Accurate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the isotopic purity of internal standards is a critical factor for achieving accurate and reproducible results. This guide provides an objective comparison of Epicoprostanol-d5, a deuterated internal standard used in mass spectrometry-based quantification of cholesterol and related sterols, with other commercially available alternatives. We present supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection and assessment of the most suitable internal standard for your analytical needs.

Deuterated standards, such as this compound, are invaluable in quantitative mass spectrometry. Their chemical and physical properties closely mimic those of the endogenous analyte, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization. However, the accuracy of this compensation is directly dependent on the isotopic purity of the standard. Inadequate isotopic enrichment can lead to signal interference and compromise the reliability of quantitative data.

Comparative Analysis of Deuterated Sterol Internal Standards

The quality of a deuterated internal standard is primarily defined by its isotopic purity, which is the extent of deuterium (B1214612) incorporation at the specified positions. A high isotopic purity minimizes the contribution of less-deuterated and non-deuterated species to the analytical signal, ensuring a clear distinction between the internal standard and the analyte. The following table summarizes the isotopic purity of this compound from a commercial supplier and compares it with other commonly used deuterated sterol standards.

Product NameSupplierDegree of DeuterationIsotopic Purity/EnrichmentIsotopic Distribution
This compoundMedChemExpressd599.08%d5 = 95.38%, d4 = 4.62%
Cholesterol-d6Sigma-Aldrichd697 atom % DNot specified
Cholesterol-d7MedChemExpressd799.74%Not specified
7-Keto Cholesterol-d7LGC Standardsd799.8%d7 = 98.88%, d6 = 0.89%, d5 = 0.17%, d3 = 0.05%, d4 = 0.02%
4β-Hydroxy Cholesterol-d7LGC Standardsd796.5%d7 = 87.68%, d6 = 2.28%, d5 = 9.06%, d4 = 0.26%, d3 = 0.45%, d2 = 0.10%, d1 = 0.13%, d0 = 0.04%

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of deuterated sterols is typically determined using high-resolution mass spectrometry (HRMS) coupled with either gas chromatography (GC) or liquid chromatography (LC). These techniques allow for the separation of the deuterated standard from potential impurities and the precise measurement of the relative abundance of its different isotopic forms.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like sterols. Derivatization is often employed to improve the chromatographic properties and mass spectrometric fragmentation of the analytes.

1. Sample Preparation and Derivatization:

  • Accurately weigh a small amount of the deuterated sterol standard (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of anhydrous pyridine).

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the solution.

  • Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 1 hour) to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 180 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 15 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent high-resolution mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the derivatized deuterated sterol.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundance of the molecular ion cluster (M, M+1, M+2, etc.) corresponding to the different isotopic species (d0, d1, d2, etc.).

  • Calculate the isotopic purity by expressing the abundance of the desired deuterated species as a percentage of the total abundance of all isotopic species.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Protocol

LC-HRMS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. It offers high sensitivity and mass accuracy, enabling precise determination of isotopic distributions.

1. Sample Preparation:

  • Prepare a stock solution of the deuterated sterol standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for LC-HRMS analysis (e.g., 1 µg/mL).

2. LC-HRMS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to ensure good separation of the analyte from any impurities.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Full scan mode with high resolution (>60,000).

3. Data Analysis:

  • Extract the ion chromatogram for the protonated molecule of the deuterated sterol.

  • Obtain the high-resolution mass spectrum across the chromatographic peak.

  • Resolve and integrate the peak areas for each isotopic species (d0 to dn) in the mass spectrum.

  • Calculate the relative percentage of each isotopic species to determine the isotopic purity.[1][2]

Visualizing the Workflow for Isotopic Purity Assessment

The following diagrams illustrate the key steps in the experimental workflows for assessing the isotopic purity of this compound using GC-MS and LC-HRMS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep Dissolve this compound in Pyridine deriv Add BSTFA/TMCS and Heat prep->deriv inject Inject Derivatized Sample deriv->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect extract Extract Mass Spectrum detect->extract integrate Integrate Isotopic Peaks extract->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for GC-MS analysis of this compound isotopic purity.

LCHRMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-HRMS Analysis cluster_data_lc Data Analysis prep_lc Dissolve this compound in Solvent dilute_lc Dilute to Working Concentration prep_lc->dilute_lc inject_lc Inject Sample dilute_lc->inject_lc separate_lc Reverse-Phase Separation inject_lc->separate_lc ionize_lc Electrospray Ionization (ESI) separate_lc->ionize_lc detect_lc High-Resolution Mass Detection ionize_lc->detect_lc extract_lc Extract High-Resolution Spectrum detect_lc->extract_lc integrate_lc Integrate Isotopic Peak Areas extract_lc->integrate_lc calculate_lc Calculate Isotopic Purity integrate_lc->calculate_lc

Caption: Workflow for LC-HRMS analysis of this compound isotopic purity.

Conclusion

The accurate quantification of endogenous molecules such as cholesterol is highly dependent on the quality of the internal standards used. This guide highlights the importance of assessing the isotopic purity of deuterated standards like this compound. By providing a comparative overview of commercially available standards and detailed experimental protocols, we aim to equip researchers with the necessary information to make informed decisions and ensure the integrity of their quantitative data. The choice of an appropriate internal standard, coupled with rigorous purity assessment, is a cornerstone of robust and reliable bioanalytical method development.

References

Navigating Regulatory Landscapes: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful research and regulatory approval. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the quality and acceptability of bioanalytical data. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with their alternatives, supported by experimental data and aligned with the regulatory guidelines of the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.

Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry.[1][2][3] Regulatory bodies strongly recommend their use whenever possible due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing the most accurate correction for variability.[4][5]

Comparison of Internal Standard Performance

The selection of an internal standard significantly impacts assay performance. While SIL-ISs are the preferred choice, practical considerations such as cost and availability may sometimes necessitate the use of alternatives like structural analogs.[1][6] The following table summarizes the key performance characteristics of SIL-ISs versus structural analog internal standards based on established principles and experimental observations.[7]

Performance CharacteristicStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale & Regulatory Expectation
Chemical & Physical Properties Virtually identical to the analyte.[7]Similar, but not identical, to the analyte.[7]The IS should be as structurally similar to the analyte as possible to ensure comparable behavior.[1]
Chromatographic Behavior Typically co-elutes with the analyte.[7]Elutes close to the analyte but may have a different retention time.[7]Co-elution allows for better compensation of matrix-induced ion suppression or enhancement.[2]
Matrix Effect Compensation Excellent, as it experiences the same ionization suppression or enhancement as the analyte.[7][8]Variable. Differences in physicochemical properties can lead to differential matrix effects and impact accuracy.[2]The IS response should track the analyte response across different biological matrix lots.
Extraction Recovery Tracks the analyte's recovery very closely.May have different extraction efficiency compared to the analyte.Consistent recovery is crucial for accurate quantification.
Cost and Availability Can be expensive and time-consuming to synthesize, especially for complex molecules.[1]Often more readily available and less expensive.[1]Practical considerations are a factor, but performance should not be compromised.
Risk of Cross-Interference Minimal, but the isotopic purity must be high to avoid contribution from unlabeled analyte.[4]Potential for chromatographic or mass spectral overlap with the analyte or endogenous compounds.The IS should not interfere with the analyte quantification.[9]
Experimental Protocols for Internal Standard Validation

Robust bioanalytical method validation requires a series of well-defined experiments to assess the performance of the chosen internal standard. Below are detailed methodologies for key experiments as expected by regulatory authorities.[3][5][9]

1. Internal Standard Suitability and Interference Check

  • Objective: To ensure the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice versa.[9]

  • Methodology:

    • Prepare a set of blank matrix samples from at least six different sources.[9]

    • Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.[9]

    • Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.[9]

    • Analyze the samples using the bioanalytical method.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLLOQ.[9]

    • The response of any interfering peak at the retention time of the internal standard in the blank matrix should be less than 5% of the internal standard response.

2. Matrix Effect Evaluation

  • Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.[5]

  • Methodology:

    • Set 1: Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).

    • Set 2: Extract blank biological matrix from at least six different sources. Spike the extracted matrix post-extraction with the analyte and internal standard at low and high concentrations.[3]

    • Calculate the matrix factor (MF) for both the analyte and the IS by comparing the peak areas from Set 2 to Set 1.

    • Calculate the IS-normalized matrix factor.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%.[3]

3. Internal Standard Stability

  • Objective: To ensure the internal standard is stable throughout the sample lifecycle.

  • Methodology:

    • Stock Solution Stability: Evaluate the stability of the internal standard stock solutions at their intended storage temperature.[5]

    • Bench-Top Stability in Matrix: Spike blank biological matrix with the internal standard and leave the samples at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, and 24 hours).[7]

    • Freeze-Thaw Stability in Matrix: Spike blank biological matrix with the internal standard and subject the samples to multiple freeze-thaw cycles.[7]

  • Acceptance Criteria: The mean response or concentration of the stability samples should be within ±15% of the nominal response or concentration of freshly prepared samples.[5][7]

4. Internal Standard Purity and Identity

  • Objective: To confirm the identity and purity of the SIL-IS and to ensure it is free from the unlabeled analyte.[5]

  • Methodology:

    • Obtain a Certificate of Analysis (CoA) for the SIL-IS, which should provide information on its chemical purity and isotopic enrichment.[5]

    • Prepare a high-concentration solution of the SIL-IS in an appropriate solvent.

    • Analyze this solution using the LC-MS/MS method and monitor the mass transition of the unlabeled analyte.

  • Acceptance Criteria: The signal of the unlabeled analyte should be absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[5]

Visualizing Key Processes

To further clarify the workflows and decision-making processes involved in utilizing stable isotope-labeled internal standards, the following diagrams illustrate key logical relationships.

Caption: Decision tree for internal standard selection.

cluster_1 Bioanalytical Method Validation Workflow Method_Dev Method Development Selectivity Selectivity & Interference Check Method_Dev->Selectivity Purity IS Purity & Identity Check Method_Dev->Purity Matrix_Effect Matrix Effect Evaluation Selectivity->Matrix_Effect Stability IS Stability Assessment Matrix_Effect->Stability Full_Validation Full Method Validation Stability->Full_Validation Purity->Stability Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis

Caption: Bioanalytical method validation workflow.

cluster_2 Harmonization of Regulatory Guidelines FDA FDA Guidance ICH_M10 ICH M10 Guideline FDA->ICH_M10 EMA EMA Guideline EMA->ICH_M10 Harmonized_Reqs Harmonized Requirements for IS Use ICH_M10->Harmonized_Reqs

Caption: Harmonization of FDA and EMA guidelines under ICH M10.

References

Safety Operating Guide

Navigating the Disposal of Epicoprostanol-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Epicoprostanol-d5 is a deuterium-labeled form of Epicoprostanol, which is a solid, white to off-white powder.[1] Although comprehensive hazard data for the deuterated form is limited, it is prudent to handle it with the same care as any other laboratory chemical. General safety precautions for similar compounds suggest it is not acutely hazardous; however, all chemical waste should be managed through a designated hazardous waste program.[2]

Quantitative Data Summary

In the absence of specific quantitative exposure limits or toxicity data for this compound, general guidelines for laboratory chemical waste accumulation and storage must be followed. These are often dictated by institutional and regulatory standards.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons in a Satellite Accumulation Area (SAA)[3]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kilogram (solid) in an SAA[3]
Container Fill Level Do not fill containers beyond 90% of their capacity.[4]
Storage Time in SAA Up to 12 months, provided accumulation limits are not exceeded.[3]
Empty Container Rinsing Containers that held acute hazardous waste must be triple-rinsed.[2]

Standard Operating Procedure for the Disposal of this compound

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

1. Waste Identification and Classification:

  • Treat all waste containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste unless determined otherwise by your institution's Environmental Health and Safety (EHS) office.[2]

  • While this compound is not explicitly listed as an acutely hazardous "P-listed" waste, it is best practice to manage it through the chemical waste stream.

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical.

  • Liquid Waste: If this compound is in a solvent, collect it in a separate, sealed, and compatible waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.

  • Avoid Incompatibles: Store this compound waste away from strong oxidizing agents, acids, and bases to prevent any potential reactions.[5]

3. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[6]

  • The label must also include the full chemical name ("this compound") and a reasonable estimate of the concentration and total quantity.

  • Indicate the date when waste was first added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[3][5]

  • The SAA must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage or container degradation.[5][7]

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.

5. Arranging for Disposal:

  • Once the container is full (not exceeding 90% capacity) or when the waste is no longer being generated, contact your institution's EHS or hazardous waste management department to schedule a pickup.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[2][8] Evaporation of chemical waste is also prohibited.[2]

6. Empty Container Management:

  • An empty container that held this compound can be disposed of as regular trash only after all residues have been removed.[2]

  • Deface all hazardous labels on the empty container before disposal.[2]

  • If the solvent used was considered acutely hazardous, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed solid_waste Collect in a designated solid waste container. is_mixed->solid_waste No (Pure Solid) liquid_waste Collect in a designated liquid waste container. is_mixed->liquid_waste Yes (In Solution) label_container Label container with 'Hazardous Waste', chemical name, concentration, and date. solid_waste->label_container segregate Segregate from incompatible waste streams (e.g., acids, bases, oxidizers). liquid_waste->segregate segregate->label_container store_saa Store in a designated Satellite Accumulation Area (SAA). label_container->store_saa inspect Conduct weekly inspections of the container and SAA. store_saa->inspect full_or_done Is the container full (<=90%) or waste generation complete? inspect->full_or_done full_or_done->inspect No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full_or_done->contact_ehs Yes end Waste properly disposed. contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling Epicoprostanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Epicoprostanol-d5. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. While available data on the non-deuterated analog, Coprostanol, suggests it is not classified as a hazardous substance, it is prudent to handle all chemical substances with a baseline level of precaution.[1][2] This guide is based on general laboratory safety principles and information for similar compounds in the absence of a specific Safety Data Sheet (SDS) for this compound. All users should diligently follow their institution's environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure a safe working environment. The following PPE is recommended when handling this compound in solid form or in solution.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[1]
Eye Protection Safety glasses with side shieldsProtects against accidental splashes or aerosols.[1][3]
Body Protection Standard laboratory coatProtects clothing from potential spills.[1]
Respiratory Protection Not generally requiredRecommended if there is a risk of generating dust or aerosols when handling the powder outside of a fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and experimental success.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refer to the manufacturer's recommendations. Based on information for similar deuterated compounds, storage at -20°C in powder form is recommended for maximum stability.

Preparation of Solutions

All handling of the solid compound, especially weighing, should be performed in an area with good ventilation, such as a chemical fume hood, to avoid inhalation of any fine particles.

Experimental Protocol: Stock Solution Preparation

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a designated chemical fume hood, carefully weigh the desired amount of the solid compound.

  • Add the appropriate solvent (e.g., ethanol, methanol) to the solid in a suitable flask or vial.

  • Ensure the container is securely capped and mix gently until the solid is completely dissolved.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Handling of Solutions

When working with solutions of this compound, always wear the recommended PPE.[5] Work in a well-ventilated area and avoid direct contact with the solution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

  • Unused Solid Compound and Empty Containers : Dispose of as chemical waste in accordance with your institution's EHS guidelines. Empty containers should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[6]

  • Liquid Waste : Unused solutions of this compound should be collected in a designated, properly labeled hazardous waste container.[6] Do not pour chemical waste down the drain unless specifically permitted by your institution's EHS office for non-hazardous substances.[1]

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be disposed of in the appropriate solid hazardous waste stream.[6]

Experimental Workflow Diagram

The following diagram outlines the key steps in the safe handling and disposal of this compound.

Epicoprostanol_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receipt Receive and Inspect Shipment Storage Store at Recommended Temperature (-20°C) Receipt->Storage Prep Prepare Solutions in Fume Hood Storage->Prep Wear Appropriate PPE Experiment Perform Experiment Prep->Experiment SolidWaste Solid Waste (Unused Compound, Contaminated PPE) Experiment->SolidWaste LiquidWaste Liquid Waste (Unused Solutions) Experiment->LiquidWaste

Caption: Workflow for Handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。